N3-benzoylthymine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-7-13-12(17)14(10(8)15)11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCLMZIGUFTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448871 | |
| Record name | N3-benzoylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-20-5 | |
| Record name | N3-benzoylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the CAS number for N3-benzoylthymine
An In-depth Technical Guide to N3-benzoylthymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS Number: 4330-20-5) is a pivotal protected derivative of thymine, a fundamental nucleobase. Its primary utility lies in synthetic organic chemistry, particularly in the regioselective synthesis of nucleosides and oligonucleotides. By masking the N3 position of the thymine ring, the benzoyl group directs alkylation and other modifications to the N1 position, preventing the formation of undesired byproducts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its critical role in modern medicinal chemistry and drug development.
Chemical Properties and Data
This compound is characterized by the attachment of a benzoyl group to the N3 position of the thymine pyrimidine ring. This modification is crucial for preventing unwanted side reactions during chemical synthesis.
| Property | Value | Reference |
| CAS Number | 4330-20-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |
| Molecular Weight | 230.22 g/mol | [4] |
| Melting Point | 198–201°C (with decomposition) | [5] |
| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | [4] |
| Synonyms | 3-benzoylthymine, 3-Benzoyl-5-methylpyrimidine-2,4(1H,3H)-dione | [3][4] |
Table 1: Physicochemical Properties of this compound.
Analytical Characterization
The structural integrity of this compound is typically confirmed using a suite of analytical techniques.
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) |
Table 2: NMR Spectroscopic Data for this compound.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the direct benzoylation of thymine.[5]
Materials:
-
Thymine
-
Pyridine
-
Acetonitrile
-
Benzoyl chloride
-
0.5 M aqueous K₂CO₃
-
1,4-dioxane
-
Glacial acetic acid
-
Cold water
-
Diethyl ether
Procedure:
-
Dissolve thymine (1 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile.
-
Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
For selective hydrolysis of byproducts, treat the crude material with 50 mL of 0.5 M aqueous K₂CO₃ and 30 mL of 1,4-dioxane.
-
Heat the mixture at 70°C for 2 hours to hydrolyze any O-benzoylated byproducts.
-
Acidify the mixture to a pH of 5 with glacial acetic acid to precipitate the this compound.
-
Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product.
Regioselective N1-Alkylation using this compound (Mitsunobu Reaction)
This compound is a key substrate for achieving selective alkylation at the N1 position of the thymine ring.[4]
Materials:
-
This compound
-
An alcohol (e.g., allyl alcohol or propargyl alcohol)
-
Triphenylphosphine (Ph₃P)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous solvent (e.g., THF or MeCN)
-
Reagents for basic hydrolysis (e.g., aqueous ammonia)
Procedure:
-
In an anhydrous solvent under an inert atmosphere, dissolve this compound, the desired alcohol, and triphenylphosphine.
-
Cool the mixture in an ice bath.
-
Slowly add DIAD or DEAD to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
After the reaction, perform a basic hydrolysis to remove the N3-benzoyl protecting group. This step also simplifies the purification process by facilitating the removal of triphenylphosphine oxide.
-
Purify the final N1-alkylated thymine product using column chromatography.
Applications in Research and Development
Oligonucleotide Synthesis
A primary application of this compound is as a protected building block in the solid-phase synthesis of oligonucleotides. The benzoyl group on the N3 position prevents unwanted side reactions during the phosphoramidite coupling steps.
The general cycle for solid-phase oligonucleotide synthesis involves four key steps:
-
Deprotection: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside.
-
Coupling: Addition of the next phosphoramidite monomer (which would be a derivative of this compound if a thymine base is required) to the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
Potential Biological Activity
While this compound itself is primarily a synthetic intermediate, related N1,N3-disubstituted pyrimidine derivatives have been investigated for their therapeutic potential. For instance, certain N1,N3-disubstituted uracil derivatives have demonstrated antiviral activity against SARS-CoV-2 by inhibiting the viral RNA-dependent RNA polymerase (RdRp). This suggests that modifications at the N3 position of the pyrimidine ring can be a fruitful area for the development of novel antiviral agents. Further research into the biological activities of this compound and its analogues is warranted.
Conclusion
This compound is an indispensable tool in the field of nucleic acid chemistry. Its role as a protecting group enables the precise and efficient synthesis of modified nucleosides and oligonucleotides, which are critical for research, diagnostics, and the development of therapeutic agents. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working in this dynamic area.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. atdbio.com [atdbio.com]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. This compound | 4330-20-5 | Benchchem [benchchem.com]
N3-benzoylthymine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, properties, and applications of N3-benzoylthymine, a key intermediate in nucleoside and nucleotide chemistry.
Core Molecular Data
This compound is a protected derivative of thymine, a nucleobase found in DNA. The benzoyl group at the N3 position serves as a crucial protecting group in various synthetic procedures, preventing unwanted side reactions and directing the regioselectivity of subsequent chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione[1] |
| Molecular Formula | C₁₂H₁₀N₂O₃[1][2][3] |
| Molecular Weight | 230.22 g/mol [1][3] |
| Exact Mass | 230.069 g/mol [2] |
| CAS Number | 4330-20-5[2][3] |
| Melting Point | 198–201°C (with decomposition) |
Molecular Structure and Characterization
The structural integrity of this compound is paramount for its successful application in synthesis. A variety of analytical techniques are employed for its characterization.
Table 2: Spectroscopic and Crystallographic Data for this compound
| Analytical Method | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) |
| FT-IR | Carbonyl (C=O) stretches around 1700 cm⁻¹ |
| X-ray Crystallography | Monoclinic C2/c space group with unit cell parameters a = 26.494(3) Å, b = 8.5545(9) Å, c = 20.4426(19) Å, and β = 109.090(3)°[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzoylation of thymine.[3]
Protocol:
-
Dissolution: Dissolve thymine in a suitable solvent system, such as a mixture of pyridine and acetonitrile.
-
Benzoylation: Add benzoyl chloride to the solution. The reaction is generally carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove pyridine hydrochloride and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound. Yields for this reaction can be as high as 98%.[3]
Application in Nucleoside Synthesis
A primary application of this compound is as a protected intermediate in the synthesis of modified nucleosides. The N3-benzoyl group directs alkylation to the N1 position, which is crucial for the formation of the correct glycosidic bond.
The logical flow for utilizing this compound in a synthetic context is outlined below. This workflow is fundamental in the production of various nucleoside analogs for research and therapeutic development.
References
Chemical and physical properties of N3-benzoylthymine
An In-depth Technical Guide to the Chemical and Physical Properties of N3-benzoylthymine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in synthetic organic chemistry, particularly in the fields of nucleoside chemistry and drug development. Its primary function is to act as a protecting group for the N3 position of the thymine ring, thereby enabling regioselective modifications at other positions, most notably N1-alkylation. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, including its role in the synthesis of antiviral compounds.
Chemical and Physical Properties
This compound, also known as 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione, is a white crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |
| Molecular Weight | 230.22 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 198–201°C (with decomposition) | [1] |
| CAS Number | 4330-20-5 | [2] |
| IUPAC Name | 3-benzoyl-5-methyl-1H-pyrimidine-2,4-dione | [2] |
| InChI Key | FCQCLMZIGUFTQR-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃) | [1] |
| FT-IR | Carbonyl (C=O) stretches around 1700 cm⁻¹ | [1] |
| Mass Spectrometry | Molecular Weight Confirmation: 230.22 g/mol | [1] |
Experimental Protocols
The synthesis of this compound is achieved through the regioselective benzoylation of thymine. The following protocol is adapted from established methodologies.[1]
Synthesis of this compound
Materials:
-
Thymine
-
Pyridine
-
Acetonitrile
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
0.5 M aqueous Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Benzoylation: In a round-bottom flask, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile. Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise at room temperature. Stir the reaction mixture for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, evaporate the solvents under reduced pressure. Partition the resulting residue between dichloromethane (50 mL) and water (50 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Selective Hydrolysis of O-benzoylated byproducts: Treat the crude material with 0.5 M aqueous K₂CO₃ (50 mL) and 1,4-dioxane (30 mL). Heat the mixture at 70°C for 2 hours. This step is crucial to hydrolyze any undesired O-benzoylated byproducts.
-
Precipitation and Purification: After cooling, acidify the mixture to a pH of 5 with glacial acetic acid. This will induce the precipitation of this compound. Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the pure product. A typical yield is around 1.78 g (98%).[1]
Caption: Workflow for the synthesis and purification of this compound.
Role as a Protecting Group and Reactivity
The primary application of this compound in organic synthesis is to serve as a protecting group for the N3 position of the thymine ring. Thymine has two potential sites for acylation and alkylation: the N1 and N3 positions. The N1 nitrogen is part of a more acidic imide group (pKa ≈ 9.8) and is generally more reactive towards electrophiles under basic conditions.[1] The N3 position is less acidic (pKa ≈ 14.5).[1]
By selectively acylating the N3 position with a benzoyl group, subsequent reactions, such as N1-alkylation, can be directed with high regioselectivity. The benzoyl group can be later removed under basic conditions, such as with ammonium hydroxide or methanolic ammonia.[1]
Caption: Logical diagram illustrating the role of this compound in directing regioselective N1-alkylation.
Biological Activity and Applications in Drug Development
This compound and its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities, particularly as antiviral agents.
Mechanism of Antiviral Action
The antiviral activity of this compound derivatives is primarily attributed to their ability to inhibit viral DNA polymerases. These compounds can act as nucleoside analogues, competing with natural nucleosides for the active site of the viral DNA polymerase. This competition leads to the disruption of viral DNA replication. The benzoyl group at the N3 position can influence the molecule's interaction with the enzyme's active site and can also affect the stability of the DNA structure through hydrogen bonding with complementary nucleobases.[1]
Caption: Signaling pathway illustrating the inhibition of viral DNA polymerase by an this compound derivative.
Applications in Drug Discovery and Development
The ability to regioselectively modify the thymine ring at the N1 position using this compound as an intermediate is a powerful tool in the synthesis of novel nucleoside analogues with potential therapeutic applications. These synthetic routes are crucial for:
-
Antiviral Drug Development: The synthesis of modified nucleosides that can be incorporated into the growing DNA chain by viral polymerases, leading to chain termination and inhibition of viral replication.
-
Anticancer Research: The development of nucleoside analogues that can interfere with the DNA replication of rapidly dividing cancer cells.
-
Molecular Probes: The creation of labeled nucleosides for studying DNA-protein interactions and other cellular processes.
Conclusion
This compound is a versatile and indispensable compound in the field of nucleoside chemistry. Its well-defined chemical and physical properties, coupled with straightforward and high-yielding synthetic protocols, make it an essential tool for researchers. The strategic use of the benzoyl group to direct regioselective reactions on the thymine ring has significantly contributed to the development of novel nucleoside analogues with important biological activities. This guide provides the foundational knowledge required for the effective utilization of this compound in research and drug development endeavors.
References
N3-Benzoylthymine: A Linchpin in Nucleoside Chemistry, Not a Direct Biological Effector
While N3-benzoylthymine is a crucial molecule in the synthesis of potentially therapeutic nucleoside analogs, a comprehensive review of scientific literature reveals a notable lack of evidence for its direct mechanism of action in biological systems. Its primary role is that of a strategic chemical intermediate, enabling the precise synthesis of modified nucleosides with potential antiviral and other biological activities. This technical guide will explore the established function of this compound in synthetic chemistry and address the current understanding of its limited direct biological interactions.
This compound is a protected derivative of thymine, a fundamental component of DNA. The benzoyl group attached at the N3 position of the thymine ring serves as a temporary shield, preventing unwanted chemical reactions at this site during the synthesis of more complex molecules. This strategic protection allows chemists to selectively modify other parts of the thymine base or attach it to sugar moieties to create novel nucleoside analogs.
The Chemical Logic: Enabling Selective Synthesis
The core function of this compound is to direct the course of chemical reactions. In the multi-step synthesis of nucleoside analogs, various reactive sites exist on the nucleobase. The N3 position is one such site that can interfere with desired modifications at other positions. By "capping" the N3 position with a benzoyl group, chemists can ensure that subsequent reactions, such as the attachment of a sugar molecule at the N1 position, proceed with high efficiency and selectivity.
Caption: Logical workflow for using this compound in nucleoside analog synthesis.
Interaction with Biological Systems: An Indirect Role
The available scientific literature does not contain quantitative data, such as IC50 or Ki values, that would characterize a direct biological effect of this compound. There are no detailed studies outlining its impact on specific signaling pathways or its direct inhibition of enzymes in a manner that would suggest a therapeutic mechanism of action.
General statements in the literature suggest that, due to its structural similarity to thymine, this compound might interact with nucleic acids or related enzymes. It is theorized that the benzoyl group could participate in hydrogen bonding, potentially influencing the conformation of DNA. However, these are largely theoretical considerations without substantial experimental backing. The primary biological relevance of this compound lies in the compounds it helps to create.
Potential for Antiviral Activity: A Property of its Derivatives
The context in which this compound is most frequently associated with biological activity is in the development of antiviral drugs. Many effective antiviral medications are nucleoside analogs, which act by interfering with the replication machinery of viruses. This compound is a common starting material for the synthesis of these antiviral nucleoside analogs.
The antiviral properties, therefore, belong to the final, deprotected and modified nucleoside, not to the this compound intermediate itself.
Caption: Developmental pathway from this compound to an active antiviral compound.
Summary of Available Data
A thorough search for quantitative data on the biological activity of this compound has not yielded any specific results. The table below summarizes the lack of available information in key areas of biological assessment.
| Data Type | This compound |
| Enzyme Inhibition (IC50/Ki) | No data found |
| Antiviral Activity (EC50) | No data found |
| Cellular Toxicity (CC50) | No data found |
| Signaling Pathway Modulation | No data found |
Experimental Protocols
Hypothetical DNA Polymerase Inhibition Assay Workflow:
Caption: A generalized workflow for a DNA polymerase inhibition assay.
It is important to reiterate that while such an experiment is conceivable, the results of such an assay for this compound have not been published.
Conclusion
Key literature and reviews on N3-benzoylthymine's discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N3-benzoylthymine is a crucial protected derivative of thymine, a fundamental component of DNA. While not a therapeutic agent in itself, its discovery and application represent a significant advancement in the field of medicinal chemistry, particularly in the synthesis of modified nucleosides for antiviral and anticancer drug development. The introduction of the benzoyl group at the N3 position of the thymine ring serves as a strategic protecting group, enabling chemists to achieve regioselective modifications at other positions of the nucleobase, primarily at the N1 position. This technical guide delves into the key literature surrounding the synthesis, mechanism, and application of this compound, providing detailed experimental protocols and a structured overview of its chemical utility.
The Role of this compound: A Directing Group for Regioselective Synthesis
The primary utility of this compound lies in its function as a directing group for the regioselective N1-alkylation of thymine.[1] Thymine possesses two reactive nitrogen atoms, N1 and N3, that can potentially undergo alkylation. Direct alkylation of thymine often leads to a mixture of N1 and N3 substituted products, which are difficult to separate and reduce the overall yield of the desired N1-isomer. By selectively protecting the N3 position with a benzoyl group, chemists can ensure that subsequent alkylation reactions occur specifically at the N1 position. Following the successful N1-alkylation, the N3-benzoyl protecting group can be readily removed under mild conditions to yield the desired N1-alkylated thymine derivative.
Key Literature and Methodologies
While the concept of protecting groups was a gradual development in organic chemistry, the specific application of the N3-benzoyl group for thymine has become a standard and widely adopted strategy. The synthesis of this compound is typically achieved through the reaction of thymine with benzoyl chloride in the presence of a base, such as pyridine, in an appropriate solvent like acetonitrile. This method has been reported to achieve high yields, often up to 98%.[1][2]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its subsequent use in N1-alkylation, based on established literature.
Table 1: Synthesis of this compound [1][2]
| Parameter | Value |
| Reactants | Thymine, Benzoyl Chloride |
| Solvent | Pyridine/Acetonitrile (e.g., 2:5 v/v) |
| Base | Pyridine |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Work-up | Evaporation of volatiles, partitioning between dichloromethane and water. The organic layer is recovered and evaporated. A subsequent treatment with aqueous potassium carbonate in 1,4-dioxane at 70°C can be performed for selective N1 deprotection if dibenzoylation occurs. |
| Purification | The crude product is often used in the next step without further purification. |
| Reported Yield | Up to 98% |
Table 2: N1-Alkylation of Thymine using this compound [2]
| Parameter | Value |
| Reactants | This compound, Alkylating Agent (e.g., 2-bromoethanol) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dry Dimethylformamide (DMF) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 48 hours |
| Work-up | Filtration of precipitate, concentration of the filtrate under reduced pressure. |
| Deprotection | The N3-benzoyl group can be removed using a mild base such as ammonium methanolate to yield the N1-alkylated thymine. |
| Reported Yield | 65% for N1-(2-hydroxyethyl)-N3-benzoylthymine |
Visualization of Synthetic Workflow
The logical flow of utilizing this compound for regioselective N1-alkylation can be visualized as follows:
Caption: Synthetic workflow for regioselective N1-alkylation of thymine.
Biological Activity
It is important to note that this compound is primarily a synthetic intermediate. The available literature does not report significant intrinsic biological activity (e.g., antiviral or anticancer) for this compound itself. Its value lies in enabling the synthesis of a wide array of N1-substituted thymine derivatives, which are then evaluated for their therapeutic potential. The benzoyl group is typically removed in the final stages of synthesis to yield the biologically active molecule.
Signaling Pathways
As this compound is a synthetic tool and not a biologically active molecule that interacts with specific cellular pathways, there are no described signaling pathways associated with it in the scientific literature. Its impact is on the chemical synthesis of molecules that may, in turn, modulate various signaling pathways.
Conclusion
The development and application of this compound as a protecting group has been a cornerstone in the synthesis of modified nucleosides. Its ability to direct alkylation to the N1 position of thymine with high regioselectivity has streamlined the production of novel drug candidates. While the "discovery" of this compound may not be attributable to a single seminal publication, its widespread adoption in synthetic organic chemistry underscores its importance. The detailed protocols and workflows presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating the continued exploration of novel nucleoside-based therapeutics.
References
An In-depth Technical Guide to the Solubility and Stability Characteristics of N3-benzoylthymine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of N3-benzoylthymine and outlines the standard experimental protocols for their determination. Specific experimental data for this compound is not extensively available in publicly accessible literature; therefore, the tables presented herein are illustrative templates for data organization.
Introduction
This compound is a derivative of thymine, a fundamental component of DNA. The introduction of a benzoyl group at the N3 position modifies its physicochemical properties, which is of significant interest in medicinal chemistry and drug development. Understanding the solubility and stability of this compound is paramount for its potential application in therapeutic contexts, influencing its formulation, delivery, and biological activity. This guide details the standard methodologies for characterizing these critical attributes.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 198-201 °C |
Solubility Characteristics
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections describe the standard experimental protocol for determining the thermodynamic solubility of this compound in various relevant media.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[1] It measures the equilibrium concentration of a compound in a given solvent.
Materials:
-
This compound
-
Solvents: Purified water, 0.1 N HCl (pH 1.2), Phosphate buffer (pH 7.4), Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) in a shaking incubator until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.22 µm PVDF).
-
Dilute the filtrate with an appropriate solvent to a concentration within the analytical instrument's linear range.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Solubility of this compound
The results of the solubility studies should be summarized in a clear tabular format as shown below.
Table 1: Thermodynamic Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | 25 | Data not available | Data not available |
| 37 | Data not available | Data not available | |
| 0.1 N HCl (pH 1.2) | 37 | Data not available | Data not available |
| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Characteristics
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4][5] Forced degradation studies are also performed to identify potential degradation products and pathways.[6][7]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, expose the drug substance to conditions more severe than accelerated stability testing.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/MS or other suitable analytical instrument
Procedure:
-
Hydrolytic Degradation:
-
Dissolve this compound in solutions of 0.1 N HCl and 0.1 N NaOH.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[6]
-
At specified time points, withdraw samples, neutralize them, and analyze for degradation.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period (e.g., up to 7 days).[6]
-
At specified time points, withdraw samples and analyze for degradation.
-
-
Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven for a defined period.
-
At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze for degradation.
-
-
Photolytic Degradation:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples for degradation.
-
Analysis:
-
The extent of degradation is monitored using a stability-indicating HPLC method.
-
Mass spectrometry (MS) can be used to identify the mass of the degradation products to help elucidate their structures.
Data Presentation: Forced Degradation of this compound
The results from the forced degradation studies should be tabulated to show the percentage of degradation under each stress condition.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products (if identified) |
| 0.1 N HCl | e.g., 7 days | e.g., 60 °C | Data not available | Data not available |
| 0.1 N NaOH | e.g., 7 days | e.g., 60 °C | Data not available | Data not available |
| 3% H₂O₂ | e.g., 7 days | Room Temp | Data not available | Data not available |
| Thermal (Solid) | e.g., 14 days | e.g., 80 °C | Data not available | Data not available |
| Photolytic (Solid) | ICH Q1B | ICH Q1B | Data not available | Data not available |
Visualization: Experimental Workflow for Forced Degradation Studies
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. upm-inc.com [upm-inc.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Spectroscopic data analysis of N3-benzoylthymine (NMR, IR, Mass)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of N3-benzoylthymine. The document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of modified nucleobases in drug development and chemical biology.
Introduction
This compound is a protected derivative of thymine, a fundamental component of DNA. The benzoyl group at the N3 position serves as a protecting group in nucleoside and nucleotide chemistry, preventing unwanted side reactions during synthetic procedures such as phosphorylation and glycosylation. Accurate structural confirmation and purity assessment of this compound are paramount, and this is routinely achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Spectroscopic Data Presentation
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.35 | Singlet | 1H | N1-H |
| 8.05–7.45 | Multiplet | 5H | Aromatic (Ar-H) |
| 7.20 | Singlet | 1H | C6-H |
| 2.10 | Singlet | 3H | C5-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O (benzoyl) |
| 163.8 | C4=O |
| 150.1 | C2=O |
| 134.2–127.5 | Aromatic (Ar-C) |
| 109.8 | C5 |
| 89.4 | C6 |
| 12.1 | C5-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Description |
| ~3100-3000 | Aromatic C-H Stretch |
| ~3000-2800 | N-H Stretch (broad) |
| ~1700 | C=O Stretch (Benzoyl) |
| ~1650 | C=O Stretch (Thymine C4) |
| ~1600 | C=C Stretch (Aromatic Ring) |
Note: The exact frequencies can vary based on the sample preparation method (e.g., KBr pellet, ATR). The carbonyl stretches are a key feature for identifying this class of compounds.[1]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Assignment |
| 230.22 | [M]⁺ (Molecular Ion) for C₁₂H₁₀N₂O₃[1] |
| 105 | [C₆H₅CO]⁺ (Benzoyl Cation) |
| 77 | [C₆H₅]⁺ (Phenyl Cation) |
Note: The fragmentation pattern can provide crucial structural information. The presence of the benzoyl cation is a strong indicator of the benzoyl group's presence.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These are representative procedures and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Integrate the peaks and determine the multiplicities.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The software will automatically perform the background subtraction.
-
Clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source.
Procedure (using EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z.
-
The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
Workflow and Data Integration
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound, from sample preparation to final structure confirmation.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Benzoyl Group in N3-Benzoylthymine: A Linchpin in Synthesis and a Modulator of Potential Biological Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N3-benzoylthymine serves as a critical intermediate in the synthesis of modified nucleosides, with the benzoyl group at the N3 position playing a pivotal role as a protecting group. This strategic protection facilitates regioselective modifications at other positions of the thymine ring, which is paramount in the development of therapeutic nucleoside analogs. While this compound itself is primarily a synthetic tool, the modification at the N3 position can influence the biological activity of the parent molecule. This guide delves into the multifaceted role of the benzoyl group in this compound, detailing its function in synthetic protocols, and exploring the structure-activity relationships of N3-substituted thymine derivatives to shed light on their potential as therapeutic agents.
The Core Function: A Protecting Group for Regioselective Synthesis
The primary and most established role of the benzoyl group in this compound is to act as a protecting group for the N3 position of the thymine ring. Thymine possesses two reactive nitrogen atoms at the N1 and N3 positions. During the synthesis of nucleoside analogs, it is often necessary to selectively introduce modifications at the N1 position. The benzoyl group at N3 effectively blocks this position, preventing undesired side reactions and directing alkylation or other substitutions to the N1 position with high regioselectivity.
This targeted synthesis is crucial for creating nucleoside analogs with specific biological activities, as the nature and position of substituents on the pyrimidine ring can dramatically alter their therapeutic properties. The benzoyl group is favored for this role due to its stability under various reaction conditions and its relatively straightforward removal when the desired modifications are complete.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzoylation of thymine. A general laboratory-scale protocol is as follows:
Materials:
-
Thymine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend thymine in a mixture of anhydrous pyridine and anhydrous acetonitrile.
-
Cool the mixture in an ice bath.
-
Add benzoyl chloride dropwise to the cooled suspension with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to remove excess benzoyl chloride and pyridine hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Role in Directed N1-Alkylation
The primary utility of this compound lies in its application for the regioselective N1-alkylation of the thymine ring. By protecting the N3 position, subsequent reactions with alkylating agents will predominantly occur at the N1 position.
Methodological & Application
Application Note and Protocol: Synthesis of N3-benzoylthymine
Introduction
N3-benzoylthymine is a crucial intermediate in synthetic organic chemistry, particularly in the fields of nucleoside chemistry and drug development. The benzoyl group at the N3 position of the thymine ring serves as a protecting group, preventing unwanted side reactions during subsequent synthetic modifications. This modification directs regioselectivity, favoring N1-alkylation, which is a key step in the synthesis of many antiviral and anticancer nucleoside analogs. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Principle of the Method
The synthesis of this compound is achieved through the benzoylation of thymine. The reaction involves the use of benzoyl chloride as the acylating agent in the presence of a mild base, typically pyridine, which also acts as a solvent and a catalyst. Acetonitrile is often used as a co-solvent. The pyridine facilitates the reaction by neutralizing the hydrochloric acid byproduct. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. Following the reaction, a workup procedure is performed to remove excess reagents and byproducts, followed by purification to isolate the desired this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 230.22 g/mol | [2] |
| Typical Yield | Up to 98% | [1] |
| Melting Point | 198–201°C (with decomposition) | [1] |
| Appearance | White crystalline solid | [1] |
Experimental Protocol
Materials and Reagents
-
Thymine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Glacial acetic acid
-
Diethyl ether
-
Silica gel for column chromatography (optional)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
NMR spectrometer
-
Melting point apparatus
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 g (7.94 mmol) of thymine in a 2:5 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile.
-
Addition of Benzoyl Chloride: Under an inert atmosphere, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Upon completion, evaporate the solvents under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between 50 mL of dichloromethane (DCM) and 50 mL of water in a separatory funnel.
-
Separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the organic layer to obtain the crude product.
-
-
Purification (Hydrolysis of Byproducts):
-
To hydrolyze any undesired O-benzoylated byproducts, treat the crude material with a mixture of 50 mL of 0.5 M aqueous potassium carbonate (K₂CO₃) and 30 mL of 1,4-dioxane.
-
Heat the mixture at 70°C for 2 hours.
-
After cooling, acidify the solution to approximately pH 5 with glacial acetic acid. This will cause the this compound to precipitate.
-
Collect the precipitate by filtration.
-
Wash the filtered solid sequentially with cold water and diethyl ether.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum to yield this compound as a white crystalline solid.
-
Characterize the final product by determining its melting point and acquiring its ¹H and ¹³C NMR spectra.
-
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.35 (s, 1H, N1-H), 8.05–7.45 (m, 5H, Ar-H), 7.20 (s, 1H, C6-H), 2.10 (s, 3H, C5-CH₃).[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O, benzoyl), 163.8 (C4=O), 150.1 (C2=O), 134.2–127.5 (Ar-C), 109.8 (C5), 89.4 (C6), 12.1 (C5-CH₃).[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
-
Benzoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with caution.
References
Application Notes and Protocols for the Use of N3-Benzoylthymine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of N3-benzoylthymine as a protective group for the thymine base in oligonucleotide synthesis. The strategic use of this protecting group can prevent undesired side reactions at the N3 position of thymine, particularly in the synthesis of modified oligonucleotides. This document outlines the synthesis of the N3-benzoylthymidine phosphoramidite building block, its incorporation into oligonucleotides, and the final deprotection and purification steps.
Introduction
In standard phosphoramidite oligonucleotide synthesis, the thymine residue typically does not require a protecting group as it lacks an exocyclic amine. However, under certain conditions, the N3 position of the thymine imide can be susceptible to side reactions, such as alkylation. The use of an N3-benzoyl protecting group on the thymidine monomer can effectively prevent these modifications, ensuring the integrity of the synthesized oligonucleotide. This is particularly relevant in the synthesis of therapeutic oligonucleotides or when employing specific reagents that might react with the N3 position of thymine.
Synthesis of N3-Benzoylthymidine Phosphoramidite
The synthesis of the key building block, 5'-O-DMT-N3-benzoylthymidine-3'-O-(β-cyanoethyl, N,N-diisopropyl) phosphoramidite, is a multi-step process.
Synthesis of N3-Benzoylthymidine
Protocol:
-
Reaction Setup: Dissolve thymidine in a suitable solvent such as pyridine.
-
Benzoylation: Add an excess of benzoyl chloride to the solution at room temperature. The reaction is typically stirred for several hours.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. Purification is typically achieved by silica gel chromatography to yield pure N3-benzoylthymidine.
5'-O-DMT Protection of N3-Benzoylthymidine
Protocol:
-
Reaction Setup: Dissolve N3-benzoylthymidine in anhydrous pyridine.
-
Tritylation: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution. The reaction is monitored by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, the product is purified by silica gel chromatography to isolate 5'-O-DMT-N3-benzoylthymidine.
Phosphitylation of 5'-O-DMT-N3-Benzoylthymidine
Protocol:
-
Reaction Setup: The 5'-O-DMT-N3-benzoylthymidine is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Phosphitylation: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Purification: The resulting phosphoramidite is purified by silica gel chromatography under anhydrous conditions to yield the final product.
Incorporation of N3-Benzoylthymidine Phosphoramidite into Oligonucleotides
The synthesized N3-benzoylthymidine phosphoramidite can be used in a standard automated oligonucleotide synthesizer following the phosphoramidite chemistry cycle.
Experimental Workflow for Oligonucleotide Synthesis
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol:
-
Synthesizer Setup: The N3-benzoylthymidine phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port on the DNA synthesizer.
-
Coupling Step: Standard coupling protocols are generally sufficient. A coupling time of 2-5 minutes is typical, and coupling efficiency should be monitored via trityl cation release. It is recommended to perform a small-scale synthesis first to optimize coupling conditions if necessary.
Deprotection and Cleavage of the Oligonucleotide
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups, including the N3-benzoyl group, must be removed.
Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated aqueous ammonia (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support and remove the standard exocyclic amine protecting groups and the cyanoethyl phosphate protecting groups.
-
N3-Benzoyl Group Removal: To ensure complete removal of the N3-benzoyl group, the ammonia treatment is continued at 55°C for 8-16 hours.
-
Evaporation: After the deprotection is complete, the ammonia solution is evaporated to dryness.
Purification and Analysis
The crude oligonucleotide is then purified to remove truncated sequences and other impurities.
Purification:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides. Trityl-on or trityl-off purification can be employed.
-
Anion-Exchange High-Performance Liquid Chromatography (AE-HPLC): This method separates oligonucleotides based on their charge and is effective for purifying full-length products.
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Purity of the final oligonucleotide should be assessed by analytical HPLC.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the thymidine and removal of the benzoyl group.
Data Presentation
| Step | Parameter | Typical Value/Range |
| Phosphoramidite Synthesis | Overall Yield | 60-70% |
| Oligonucleotide Synthesis | Coupling Efficiency | >98.5% |
| Deprotection | Ammonia Concentration | 28-30% |
| Deprotection Temperature | 55°C | |
| Deprotection Time | 8-16 hours | |
| Purification | Purity (by HPLC) | >90% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from monomer synthesis to the final purified oligonucleotide.
Application Notes and Protocols: N3-Benzoylthymine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N3-benzoylthymine's role in the synthesis of nucleoside analogs and the broader context of N3-substituted pyrimidines in antiviral research. Detailed protocols for its synthesis and for general antiviral screening are included to facilitate further investigation in drug discovery and development.
Introduction
This compound is a protected derivative of thymine, a fundamental component of DNA. In the realm of medicinal chemistry, its primary application is not as a direct antiviral agent but as a crucial intermediate in the synthesis of modified nucleosides. The benzoyl group at the N3 position serves as a protecting group, enabling chemists to achieve regioselective modifications at other positions of the pyrimidine ring, particularly at the N1 position, which is essential for creating nucleoside analogs.
While this compound itself is not typically evaluated for direct antiviral efficacy, the exploration of various substituents at the N3 position of thymidine and other pyrimidine nucleosides has been a strategy in the development of novel antiviral agents. Modifications at this position can influence the molecule's interaction with viral enzymes, its metabolic stability, and its overall pharmacological profile. This document will detail the synthetic utility of this compound and provide insights into the antiviral potential of the broader class of N3-substituted thymidine analogs.
Application 1: Intermediate for Nucleoside Analog Synthesis
This compound is a key building block for the synthesis of N1-substituted thymine derivatives, which are precursors to a wide range of nucleoside analogs. The benzoyl group at the N3 position effectively blocks this nitrogen from participating in undesired side reactions, thereby directing alkylation or glycosylation reactions to the N1 position. This regioselectivity is critical for the efficient synthesis of biologically active nucleoside analogs.
Logical Workflow for this compound in Nucleoside Analog Synthesis
Caption: Synthetic utility of this compound.
Application 2: Exploration of N3-Substituted Thymidine Analogs as Antiviral Agents
Research into the modification of nucleoside analogs has shown that substituents at the N3 position of the pyrimidine ring can modulate antiviral activity. Studies on derivatives of zidovudine (AZT), a well-known anti-HIV drug, with various modifications at the N3 position have demonstrated that this position is amenable to chemical alterations that can either enhance or diminish antiviral potency. This exploration is a part of the broader structure-activity relationship (SAR) studies aimed at designing more effective and less toxic antiviral drugs.
Quantitative Data: Anti-HIV Activity of N3-Substituted AZT Analogs
The following table summarizes the in vitro anti-HIV-1 activity of a series of N3-substituted AZT analogs in CEM-c113 cells. This data highlights the impact of different functional groups at the N3 position on antiviral potency.
| Compound | N3-Substituent | IC50 (µM) |
| 7 | -NH₂ | 0.045 |
| 12f | -(CH₂)₃OH | 0.082 |
| 12k | -CH₂P(O)(OEt)₂ | 0.065 |
| 12d | -(CH₂)₂CN | < 0.5 |
| 12e | -(CH₂)₃CN | < 0.5 |
| 12q | -(CH₂)₂N₃ | < 0.5 |
| 15 | -CH₂C≡CH | < 0.5 |
| 19 | -CH₂-phenyl | > 1 |
| AZT | -H | 0.003 |
Data sourced from a study on N-3-substituted AZT derivatives.[1]
Signaling Pathway: General Mechanism of Nucleoside Analog Antivirals
Caption: General mechanism of nucleoside analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from thymine via N3-acylation.
Materials:
-
Thymine
-
Pyridine
-
Acetonitrile
-
Benzoyl chloride
-
0.5 M Aqueous Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1 g (7.94 mmol) of thymine in a 2:5 (v/v) mixture of pyridine and acetonitrile.
-
With stirring, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, treat the crude reaction mixture with 50 mL of 0.5 M aqueous K₂CO₃ and 30 mL of 1,4-dioxane.
-
Heat the mixture at 70°C for 2 hours to hydrolyze any O-benzoylated byproducts.
-
Cool the mixture and acidify to pH 5 with glacial acetic acid to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the precipitate sequentially with cold water and diethyl ether.
-
Dry the product under vacuum to yield this compound.
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
Objective: To determine the antiviral activity of a test compound against a specific virus by measuring the reduction in virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6, MT-4, CEM)
-
Virus stock with a known titer
-
Test compound (e.g., an N3-substituted nucleoside analog)
-
Positive control antiviral drug
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., Neutral Red, MTT)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer overnight. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the prepared compound dilutions to the wells in triplicate.
-
Add the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours to all wells except the uninfected cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until the desired level of CPE is observed in the virus control wells (typically >80%).
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add the cell viability reagent (e.g., Neutral Red solution) and incubate according to the manufacturer's instructions.
-
After incubation, wash the cells and solubilize the dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Separately, determine the 50% cytotoxic concentration (CC₅₀) of the compound in uninfected cells.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
-
Experimental Workflow for Antiviral Screening
Caption: General workflow for antiviral screening.
References
Application Notes & Protocols for the Analytical Determination of N3-benzoylthymine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N3-benzoylthymine, a key intermediate in nucleoside chemistry. The following protocols are designed to be adaptable to various research and quality control environments.
Introduction
This compound is a protected derivative of thymine, where a benzoyl group is attached at the N3 position of the pyrimidine ring. This modification is crucial in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and oligonucleotides. The benzoyl group serves as a protecting group, preventing unwanted side reactions at the N3 position during chemical transformations.[1] Accurate and precise analytical methods are therefore essential for monitoring its synthesis, purity, and stability in various matrices.
This document outlines protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely accessible technique for the routine quantification of this compound. The method relies on the separation of the analyte from a mixture based on its interaction with a stationary phase, followed by detection using its UV absorbance.
2.1.1. Experimental Protocol: HPLC-UV Analysis
a) Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
b) Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
c) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
d) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection. For biological matrices, a solid-phase extraction (SPE) is recommended (see section 2.3).
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method. This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.
2.2.1. Experimental Protocol: LC-MS/MS Analysis
a) Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
b) Materials and Reagents:
-
Same as for HPLC-UV analysis.
c) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
d) Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Typically, a stable and abundant fragment ion is chosen for quantification and a second for confirmation. |
| Collision Energy (CE) | To be optimized for the specific instrument and precursor-product ion transition. |
| Dwell Time | 100 ms |
e) Standard and Sample Preparation:
-
Follow the same procedure as for HPLC-UV, but with lower concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
For biological samples, an internal standard (e.g., a stable isotope-labeled version of this compound) should be added before sample preparation to correct for matrix effects and extraction variability.
Sample Preparation for Biological Matrices
Analysis of this compound in biological fluids such as plasma or serum requires an extraction step to remove proteins and other interfering substances.
2.3.1. Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma/serum, add the internal standard and 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These are representative values for the analysis of small molecules like nucleoside analogues and should be validated for this compound in your laboratory.
| Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.1 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Accuracy/Recovery | 95 - 105% | 90 - 110% |
| Recovery from Plasma (SPE) | N/A | 85 - 95% |
Visualizations
Diagrams
Caption: General experimental workflow for the analysis of this compound.
Caption: Use of this compound as a protecting group in synthesis.
Caption: Step-by-step workflow for solid-phase extraction.
References
N3-Benzoylthymine as a Protecting Group in Nucleoside Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N3-benzoylthymine as a protecting group in nucleoside chemistry. The N3-benzoyl group serves as a crucial tool for directing regioselectivity during the synthesis of modified nucleosides and oligonucleotides, preventing unwanted side reactions at the N3 position of the thymine base.
Introduction
In the chemical synthesis of nucleosides and oligonucleotides, protecting groups are essential for temporarily blocking reactive functional groups to ensure the desired chemical transformations occur at specific sites. For thymidine, the N3 imide proton is acidic and can interfere with various reactions, such as N1-alkylation or glycosylation. The use of a benzoyl group at the N3 position effectively shields this reactive site, thereby directing reactions to other desired positions of the nucleoside.
The primary advantage of using the N3-benzoyl protecting group is its ability to direct regioselective synthesis, particularly favoring N1-alkylation of the thymine base. This control is critical in the synthesis of many therapeutic nucleoside analogs and for the incorporation of modified thymidine residues into oligonucleotides.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the protection and deprotection of thymidine using a benzoyl group at the N3 position.
| Parameter | N3-Benzoylation of Thymine | De-N-benzoylation of N3-Benzoylthymidine |
| Reagents | Benzoyl chloride, Pyridine, Acetonitrile | Benzyl alcohol |
| Reaction Time | 24 hours (Conventional) / 30 minutes (Microwave)[1] | Not specified |
| Yield | Up to 98% (Conventional) / 95% (Microwave)[1] | Not specified |
| Regioselectivity | High for N3 position[1] | N/A |
Experimental Protocols
Protocol for N3-Benzoylation of Thymidine
This protocol describes the chemical synthesis of this compound from thymine.
Materials:
-
Thymine
-
Pyridine
-
Acetonitrile
-
Benzoyl chloride
-
Cold water
-
Diethyl ether
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve 1 gram (7.94 mmol) of thymine in a 2:5 (v/v) mixture of pyridine and acetonitrile under an inert atmosphere.
-
At room temperature, add 2.8 mL (23.82 mmol) of benzoyl chloride dropwise to the stirred solution.
-
Continue stirring the reaction mixture for 24 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the precipitate sequentially with cold water and then with diethyl ether.
-
Dry the product to obtain this compound as a white crystalline solid. The expected yield is approximately 1.78 grams (98%)[1].
Protocol for De-N-benzoylation of N3-Benzoylthymidine Derivatives
This protocol describes a convenient method for the removal of the N3-benzoyl group from N-benzoylated thymidine derivatives under neutral conditions.
Materials:
-
N3-benzoylated thymidine derivative
-
Benzyl alcohol
-
Standard laboratory glassware for heating
Procedure:
-
Place the N3-benzoylated thymidine derivative in a suitable reaction vessel.
-
Add benzyl alcohol to the vessel.
-
Heat the mixture. The precise temperature and reaction time may need to be optimized depending on the specific substrate.
-
Monitor the deprotection reaction by a suitable analytical method, such as TLC or HPLC, until the starting material is consumed.
-
Upon completion, the benzyl alcohol can be removed under reduced pressure, and the deprotected thymidine derivative can be purified by standard chromatographic techniques.
Application in Oligonucleotide Synthesis
The N3-benzoyl protecting group has been utilized in the phosphotriester approach for oligonucleotide synthesis[2]. In this method, the N3-benzoylthymidine is first converted into a phosphoramidite building block, which is then used in the automated solid-phase synthesis of DNA or RNA strands.
Workflow for Oligonucleotide Synthesis using N3-Benzoylthymidine Phosphoramidite:
Caption: Workflow of solid-phase oligonucleotide synthesis incorporating N3-benzoylthymidine.
Logical Relationships in Protecting Group Strategy
The choice of the N3-benzoyl protecting group is dictated by its chemical properties and its compatibility with the overall synthetic strategy. The following diagram illustrates the logical relationships in selecting and using this protecting group.
Caption: Decision-making process for using this compound as a protecting group.
References
Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N3-benzoyl group is a commonly employed protecting group for the imide function of uridine and thymidine nucleosides during oligonucleotide synthesis and other synthetic transformations. Its removal, or deprotection, is a critical step to restore the natural structure and function of the nucleoside. This document provides detailed protocols for the efficient removal of the N3-benzoyl group, catering to various experimental needs, from small-scale synthesis to automated oligonucleotide production.
Chemical Principles
The deprotection of the N3-benzoyl group is typically achieved through basic hydrolysis. The electron-withdrawing nature of the adjacent carbonyl groups on the pyrimidine ring makes the benzoyl group susceptible to nucleophilic attack by a base. Common reagents for this transformation include aqueous ammonia, a mixture of aqueous ammonia and methylamine (AMA), or sodium methoxide. The choice of reagent and reaction conditions depends on the substrate's sensitivity to basic conditions and the presence of other protecting groups. For instance, in oligonucleotide synthesis, the deprotection conditions are designed to remove multiple protecting groups simultaneously from the nucleobases, phosphate backbone, and the 2'-hydroxyl group (in RNA synthesis).
Analytical Monitoring
The progress of the deprotection reaction can be monitored by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (N3-benzoyl protected nucleoside) and the appearance of the deprotected product. A change in polarity will result in a different retention factor (Rf) on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material remaining and the yield of the product. Reverse-phase HPLC is commonly used for this purpose.
-
Mass Spectrometry (MS): Confirms the identity of the deprotected product by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the benzoyl group by observing the disappearance of the characteristic aromatic proton signals of the benzoyl group and shifts in the signals of the nucleoside protons.
Experimental Protocols
Protocol 1: Deprotection using Aqueous Ammonia
This is a standard and widely used method, particularly in the context of oligonucleotide synthesis.
Materials:
-
N3-benzoyl protected nucleoside or oligonucleotide on solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Methanol (optional, to aid solubility)
-
Eppendorf tubes or sealed vials
-
Heating block or oven
Procedure:
-
Place the N3-benzoyl protected substrate in a sealed vial. If the substrate is on a solid support, the support can be directly treated.
-
Add a solution of concentrated ammonium hydroxide. If the substrate is not readily soluble, a small amount of methanol can be added to create a homogeneous solution.
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture. Common conditions range from room temperature to 55-65 °C. The reaction time will vary depending on the temperature (see Table 1).
-
After the reaction is complete (as monitored by TLC or HPLC), cool the vial to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Evaporate the ammonia and solvent under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting residue contains the deprotected nucleoside/oligonucleotide, which can be further purified if necessary.
Protocol 2: Rapid Deprotection using Ammonia/Methylamine (AMA)
This method is significantly faster than using aqueous ammonia alone and is often employed for high-throughput oligonucleotide deprotection.[1] Note that this method may not be suitable for substrates containing base-labile modifications. It is also important to note that for the deprotection of oligonucleotides containing protected deoxycytidine, acetyl-protected dC (Ac-dC) is recommended over benzoyl-protected dC (Bz-dC) when using AMA to prevent base modification.[1]
Materials:
-
N3-benzoyl protected nucleoside or oligonucleotide
-
Ammonium hydroxide (30%) / 40% methylamine 1:1 (v/v) (AMA)
-
Sealed vials
-
Heating block
Procedure:
-
Place the substrate in a sealed vial.
-
Add the freshly prepared AMA solution to the vial.
-
Seal the vial tightly.
-
Heat the reaction mixture to 65 °C for 10-15 minutes.[1]
-
Cool the reaction vial to room temperature.
-
In a fume hood, carefully open the vial and evaporate the AMA solution.
-
The deprotected product can then be processed for purification.
Protocol 3: Deprotection under Neutral Conditions with Benzyl Alcohol
This method offers a milder, neutral condition for the removal of the N3-benzoyl group and can be advantageous for substrates sensitive to strong bases.[2]
Materials:
-
N3-benzoyl protected thymidine or uridine derivative
-
Benzyl alcohol
-
Reaction vial with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the N3-benzoyl protected nucleoside in benzyl alcohol in a reaction vial.
-
Heat the solution to reflux.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the benzyl alcohol under high vacuum.
-
The residue can be purified by column chromatography to isolate the deprotected nucleoside.
Data Presentation
| Protocol | Reagent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| 1 | Concentrated Ammonium Hydroxide | Room Temp. | 12-24 h | >95 | Standard, reliable method. |
| 1 | Concentrated Ammonium Hydroxide | 55 - 65 | 2-8 h | >95 | Faster than room temperature. |
| 2 | Ammonia/Methylamine (AMA) | 65 | 10-15 min | >95 | Very rapid; potential for side reactions with sensitive groups.[1] |
| 3 | Benzyl Alcohol | Reflux (~205) | 1-4 h | High | Neutral conditions; suitable for base-sensitive substrates.[2] |
Visualizations
Caption: General workflow for the deprotection of the N3-benzoyl group.
Caption: Simplified chemical transformation during N3-benzoyl deprotection.
References
Troubleshooting & Optimization
Optimizing reaction conditions for N3-benzoylthymine derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for N3-benzoylthymine derivatization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: this compound is a crucial protected derivative of thymine used in nucleoside and nucleotide chemistry. The benzoyl group at the N3 position acts as a protecting group, preventing undesired side reactions at this site during subsequent synthetic steps, such as N1-alkylation or coupling reactions. This protection directs regioselectivity, favoring modifications at other positions of the thymine ring.[1]
Q2: What is the typical synthetic route for this compound?
A2: The most common method for synthesizing this compound is through the benzoylation of thymine using benzoyl chloride. This reaction is typically carried out in a mixture of pyridine and acetonitrile, where pyridine acts as a weak base and a solvent.[1]
Q3: Why is pyridine used in the reaction mixture?
A3: Pyridine serves a dual role in the N3-benzoylation of thymine. It acts as a weak base to scavenge the HCl byproduct generated during the reaction. Additionally, it facilitates the preferential benzoylation at the N3 position by stabilizing the transition state through hydrogen bonding without fully deprotonating the more acidic N1 position.[1]
Q4: What kind of yields can be expected for this reaction?
A4: Under optimized conditions, the synthesis of this compound via benzoylation with benzoyl chloride can achieve high yields, potentially up to 98%.[1] However, yields can be lower due to factors such as steric hindrance in coupling reactions or the formation of side products.[1]
Q5: How can I confirm the successful synthesis of this compound?
A5: Several analytical techniques can be used for structural confirmation:
-
X-ray Crystallography: This is considered the definitive method for structural elucidation.
-
NMR Spectroscopy (¹H and ¹³C): To verify the presence of the benzoyl group and the overall structure.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequencies.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolyzed benzoyl chloride).2. Insufficient reaction time or temperature.3. Poor quality solvents (presence of water). | 1. Use freshly opened or distilled benzoyl chloride.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of O-benzoylated byproducts.2. Formation of N1,N3-dibenzoylated thymine.3. Unreacted starting material (thymine). | 1. Implement a selective hydrolysis step using a mild base like aqueous potassium carbonate (K₂CO₃) to remove O-benzoyl groups.[1]2. Adjust the stoichiometry of benzoyl chloride to favor monobenzoylation. Perform selective hydrolysis of the N1-benzoyl group.[2]3. Ensure sufficient reaction time and appropriate stoichiometry of reagents. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts during column chromatography.2. Product precipitation issues. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. After hydrolysis of byproducts, carefully acidify the solution to pH 5 with glacial acetic acid to induce precipitation of the desired this compound.[1] |
| Inconsistent Yields | 1. Variability in reaction conditions (temperature, stirring, etc.).2. Moisture contamination.3. Inconsistent quality of reagents or solvents. | 1. Standardize all reaction parameters and document them meticulously.2. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.[1]3. Use high-purity reagents and anhydrous solvents from reliable sources. |
Experimental Protocols
Optimized Synthesis of this compound[1]
Reagents and Materials:
-
Thymine
-
Benzoyl Chloride
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Sodium Sulfate (Na₂SO₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Glacial Acetic Acid
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile.
-
Addition of Benzoyl Chloride: At room temperature, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Partition the resulting residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo to obtain the crude product.
-
-
Selective Hydrolysis of Byproducts:
-
Treat the crude material with a mixture of 0.5 M aqueous potassium carbonate (50 mL) and 1,4-dioxane (30 mL).
-
Heat the mixture at 70°C for 2 hours to hydrolyze any undesired O-benzoylated byproducts.
-
-
Precipitation and Purification:
-
After cooling, acidify the mixture to a pH of 5 with glacial acetic acid. This will cause the this compound to precipitate.
-
Filter the precipitate and wash it sequentially with cold water and diethyl ether.
-
-
Drying: Dry the purified this compound product under vacuum.
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound derivatization.
References
Purification strategies for high-purity N3-benzoylthymine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity N3-benzoylthymine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Synthesis and Initial Work-up
-
Question: I've followed the synthesis protocol, but my crude yield of this compound is significantly lower than expected. What could be the cause?
-
Answer: Low yields can stem from several factors during the synthesis and initial work-up:
-
Incomplete Reaction: The benzoylation of thymine may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) of the reaction mixture. If a significant amount of thymine starting material is observed, consider extending the reaction time or ensuring your reagents, particularly benzoyl chloride, are of high quality and free from degradation.
-
Suboptimal Reaction Conditions: The molar ratio of benzoyl chloride to thymine is crucial. A 3:1 ratio is often recommended to ensure complete conversion. Using a lower ratio can result in unreacted thymine. Additionally, ensure that anhydrous solvents were used, as moisture can lead to the hydrolysis of benzoyl chloride.
-
Formation of Side Products: Besides the desired N3-benzoylation, O-benzoylation can occur, leading to the formation of O-benzoylthymine isomers. These byproducts will reduce the yield of the target compound.
-
Losses During Extraction: During the work-up, ensure proper phase separation to avoid loss of the product in the aqueous layer. Multiple extractions with an organic solvent like dichloromethane can help maximize the recovery of this compound.
-
Issue 2: Persistent Impurities After Purification
-
Question: I've attempted to purify my this compound, but I'm still seeing impurities in my analytical data (e.g., NMR, LC-MS). How can I identify and remove them?
-
Answer: The nature of the impurity will dictate the best purification strategy. Common impurities include:
-
Unreacted Thymine: Thymine is more polar than this compound. It can typically be removed by silica gel column chromatography. Thymine will have a lower Rf value on a TLC plate compared to the product.
-
O-benzoylthymine Isomers: These isomers are often less polar than this compound. A key strategy for their removal is selective hydrolysis. Treating the crude product with a mild base, such as 0.5 M aqueous potassium carbonate (K₂CO₃) in a dioxane/water mixture at elevated temperatures (e.g., 70°C), can selectively hydrolyze the O-benzoyl esters while leaving the more stable N-benzoyl group intact.
-
Benzoic Acid: This can form from the hydrolysis of excess benzoyl chloride. It can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the extraction process.
-
Issue 3: Difficulty with Column Chromatography Separation
-
Question: I'm using silica gel column chromatography, but I'm getting poor separation between this compound and an impurity. What can I do?
-
Answer: Poor separation can be addressed by optimizing your chromatography conditions:
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. For this compound, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. If the separation is poor, try a more gradual gradient of the polar solvent or use a less polar solvent system to increase the retention time on the column, which may improve resolution. For example, starting with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increasing the polarity.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.
-
Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Adsorbing the crude product onto a small amount of silica gel and then loading this onto the column (dry loading) can often provide better separation than loading a concentrated solution (wet loading).
-
TLC Analysis: Before running the column, use TLC with various solvent systems to identify the optimal mobile phase for separation. The ideal solvent system will give a good separation of the spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4.
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary purpose of the N3-benzoyl protecting group on thymine?
-
Answer: The N3-benzoyl group serves as a protecting group in nucleoside and nucleotide chemistry. It prevents undesired side reactions at the N3 position of the thymine ring during synthetic transformations, such as glycosylation or phosphorylation reactions.
-
Question: How can I monitor the progress of the this compound synthesis reaction?
-
Answer: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the thymine starting material on a silica gel TLC plate. Elute with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the thymine spot and the appearance of a new, less polar product spot indicate the progress of the reaction. The spots can be visualized under UV light (254 nm).
-
Question: What are the key characterization techniques for confirming the identity and purity of this compound?
-
Answer: The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of both the thymine and benzoyl moieties and their correct connectivity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This can identify the characteristic carbonyl stretching frequencies of the amide and ketone groups.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of the final product.
-
-
Question: Is recrystallization a viable method for purifying this compound?
-
Answer: Yes, recrystallization can be an effective purification method, particularly for removing less soluble impurities. The choice of solvent is critical. A common approach is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol) and then add a co-solvent in which it is less soluble (e.g., water) until turbidity is observed. Allowing the solution to cool slowly should yield crystals of purified this compound.
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Strategy | Typical Yield | Purity Achieved | Key Advantages | Key Disadvantages |
| Selective Hydrolysis followed by Precipitation | 80-95% | >95% | Simple, effective for removing O-isomers. | May not remove other organic impurities. |
| Silica Gel Column Chromatography | 60-85% | >98% | High resolution, good for separating multiple impurities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 50-75% | >97% | Can yield very pure crystalline material. | Yield can be lower due to solubility losses. |
Experimental Protocols
Protocol 1: Selective Hydrolysis of O-Benzoylthymine Byproducts
-
Dissolve the crude this compound product in a mixture of 1,4-dioxane and 0.5 M aqueous potassium carbonate (K₂CO₃). A typical ratio is 2:1 dioxane to aqueous K₂CO₃.
-
Heat the mixture to 70°C with stirring for 2-4 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the less polar O-benzoylthymine spots.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to approximately pH 5 with glacial acetic acid. This will cause the this compound to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining non-polar impurities.
-
Dry the purified this compound under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the packed column.
-
Elute the Column: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The less polar O-benzoylthymine isomers will elute first, followed by the desired this compound. The more polar unreacted thymine will elute last or remain on the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for impure this compound.
Preventing side reactions during N3-benzoylthymine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N3-benzoylthymine. Our aim is to help you prevent and troubleshoot side reactions, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: this compound is a crucial intermediate in nucleoside and nucleotide chemistry. The benzoyl group at the N3 position acts as a protecting group, preventing undesired side reactions during subsequent synthetic steps, such as alkylation or coupling reactions. This protection directs reactions to other sites on the thymine ring, primarily the N1 position.[1]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
N1-Benzoylation: Formation of the isomeric N1-benzoylthymine.
-
N1,N3-Dibenzoylation: Over-reaction leading to the formation of N1,N3-dibenzoylthymine.
-
O-Benzoylation: Acylation of the oxygen atoms on the pyrimidine ring, leading to O-benzoylated byproducts.
Q3: How can I monitor the progress of my reaction and detect the formation of side products?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside a standard of pure thymine, you can observe the consumption of the starting material and the appearance of new spots corresponding to the product and any byproducts. The different polarity of the products will result in different Rf values, allowing for their distinction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Ensure the reaction has been stirred for a sufficient duration (typically 24 hours). Monitor completion via TLC.[1]- Check Reagent Quality: Use fresh, high-purity thymine and benzoyl chloride. Benzoyl chloride can degrade over time. |
| Suboptimal Reagent Stoichiometry | - Adjust Benzoyl Chloride Amount: An excess of benzoyl chloride can lead to the formation of the N1,N3-dibenzoyl byproduct. A significant deficit will result in incomplete conversion of thymine. A molar ratio of approximately 3 equivalents of benzoyl chloride to 1 equivalent of thymine is often used. |
| Moisture in the Reaction | - Use Anhydrous Solvents: Ensure that the pyridine and acetonitrile used are anhydrous. Water can react with benzoyl chloride, reducing its effective concentration and leading to lower yields. |
| Loss of Product During Workup | - Optimize Extraction: Ensure complete extraction of the product into the organic layer (e.g., dichloromethane) during the workup.[1]- Careful Precipitation: If purifying by precipitation, ensure the pH is adjusted correctly (around pH 5 with acetic acid) to maximize the precipitation of this compound.[1] |
Problem 2: Presence of Significant Amounts of N1-Benzoylthymine
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent/Base System | - Role of Pyridine: Pyridine acts as a mild base and a solvent, favoring the kinetic N3-acylation.[1] Using a stronger base can lead to deprotonation at the more acidic N1 position, increasing the formation of N1-benzoylthymine. |
| Reaction Temperature | - Maintain Room Temperature: The standard procedure is performed at room temperature.[1] Deviations from this may alter the regioselectivity of the reaction. |
Problem 3: Formation of N1,N3-Dibenzoylthymine
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Benzoyl Chloride | - Optimize Stoichiometry: Carefully control the amount of benzoyl chloride used. A large excess will drive the reaction towards di-substitution. |
| Prolonged Reaction Time | - Monitor by TLC: Once the starting material is consumed and the desired product is the major spot on TLC, proceed with the workup to avoid over-benzoylation. |
Problem 4: Contamination with O-Benzoylated Byproducts
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring O-Acylation | - Selective Hydrolysis: O-benzoylated byproducts can be removed by a selective hydrolysis step. After the initial workup, the crude product can be treated with a mild aqueous base (e.g., 0.5 M K₂CO₃) to hydrolyze the more labile O-benzoyl esters, leaving the N3-benzoyl group intact.[1] |
Experimental Protocols
Standard Synthesis of this compound
This protocol is adapted from established methodologies.[1]
Reagents and Molar Ratios:
| Component | Quantity (for 1g Thymine) | Molar Ratio | Role |
| Thymine | 1 g (7.94 mmol) | 1.0 | Substrate |
| Pyridine | 10 mL | - | Solvent/Base |
| Acetonitrile | 25 mL | - | Solvent |
| Benzoyl Chloride | 2.8 mL (23.82 mmol) | 3.0 | Acylating Agent |
Procedure:
-
Dissolve thymine (1 g, 7.94 mmol) in a mixture of pyridine (10 mL) and acetonitrile (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Under an inert atmosphere (e.g., nitrogen or argon), add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Monitor the completion of the reaction using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvents under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it to obtain the crude product.
Selective Hydrolysis of O-Benzoylated Byproducts
-
Treat the crude product with a mixture of 0.5 M aqueous potassium carbonate (K₂CO₃) (50 mL) and 1,4-dioxane (30 mL).
-
Heat the mixture at 70°C for 2 hours.
-
Cool the mixture and acidify to approximately pH 5 with glacial acetic acid. This will induce the precipitation of this compound.
-
Filter the precipitate and wash it sequentially with cold water and diethyl ether to obtain the purified product.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key processes in this compound synthesis.
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for synthesis and purification.
References
How to address solubility problems of N3-benzoylthymine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with N3-benzoylthymine in various experimental assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a chemically modified version of thymine, a nucleobase found in DNA. The addition of a benzoyl group at the N3 position, while useful for certain experimental purposes, significantly increases the molecule's hydrophobicity (water-repelling nature). This modification drastically reduces its solubility in aqueous buffers commonly used in biological assays, leading to potential precipitation and inaccurate experimental results.
Q2: What are the general signs of solubility problems with this compound in my assay?
You may be experiencing solubility issues if you observe any of the following:
-
Visible precipitate: A solid, cloudy, or crystalline material appears in your stock solution or in the assay well after adding this compound.
-
Inconsistent results: High variability between replicate wells or experiments.
-
Non-linear dose-response curves: The expected relationship between concentration and effect is not observed.
-
Lower than expected activity: The compound appears less potent than anticipated, which could be due to a lower effective concentration in solution.
Q3: What is the best solvent to dissolve this compound for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution of this compound[1]. It is a powerful organic solvent capable of dissolving many poorly water-soluble compounds[2]. While other organic solvents like ethanol or DMF can also be used, DMSO generally offers higher solubility for compounds of this nature[1]. For chemical synthesis purposes, a mixture of pyridine and acetonitrile has been used effectively[2].
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental endpoint.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is generally not recommended due to its poor water solubility. The parent compound, thymine, is only slightly soluble in PBS (pH 7.2)[1]. The addition of the hydrophobic benzoyl group will further decrease its aqueous solubility, making direct dissolution impractical for achieving typical working concentrations.
Q6: How does pH affect the solubility of this compound?
The pH of the aqueous buffer can influence the solubility of this compound. While specific data for this compound is limited, related compounds can precipitate at certain pH values. For instance, during its synthesis, this compound is precipitated by acidifying the solution to pH 5. This suggests that its solubility may be lower in acidic conditions. For most biological assays conducted at a neutral pH (around 7.4), the compound's inherent low aqueous solubility remains the primary challenge.
Troubleshooting Guides
Issue 1: Precipitate formation when preparing the stock solution in DMSO.
-
Problem: The compound is not fully dissolving in DMSO, or a precipitate forms over time.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can help increase the solubility.
-
Sonication: Use a sonicator to break up any aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Lower the Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in DMSO. Prepare a new stock solution at a lower concentration.
-
Issue 2: Precipitate formation after diluting the DMSO stock solution into an aqueous assay buffer.
-
Problem: The compound precipitates out of solution when the DMSO stock is added to the aqueous buffer in the assay plate.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer exceeds its solubility limit. Perform a serial dilution to find the highest workable concentration that does not precipitate.
-
Increase the Percentage of Co-solvent (for biochemical assays): For cell-free assays, you may be able to increase the final percentage of DMSO slightly (e.g., to 1-5%) to aid solubility. However, always check for solvent effects on your assay components.
-
Use a "Pluronic" Surfactant: For challenging compounds, a small amount of a non-ionic surfactant like Pluronic F-127 can be included in the assay buffer to help maintain solubility. A final concentration of 0.01% to 0.1% is a good starting point.
-
Pre-mix and Observe: Before running a full experiment, prepare a small test dilution of your highest concentration in the assay buffer and visually inspect for precipitation over the planned incubation time.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent/Buffer | Predicted Solubility | Experimental Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | Recommended for primary stock solutions. |
| Dimethylformamide (DMF) | High | Can be an alternative to DMSO, though may lead to reduced yields in synthesis.[2] |
| Ethanol | Moderate | Lower solubility compared to DMSO.[1] |
| Pyridine:Acetonitrile (2:5 v/v) | High | Used as a solvent system for chemical synthesis.[2] |
| Aqueous Buffers | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | Direct dissolution is not recommended. |
| Tris-Buffered Saline (TBS), pH 7.4 | Very Low | Similar to PBS, direct dissolution is challenging. |
| Cell Culture Media (e.g., DMEM) | Very Low | The compound is likely to precipitate at micromolar concentrations without a co-solvent. |
Note: The predicted solubility values are based on the physicochemical properties of the parent compound thymine and the addition of the hydrophobic benzoyl group. Experimental validation is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in medium to get a 100 µM intermediate solution. This helps to minimize localized high concentrations of DMSO when adding to the final assay plate.
-
Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if not using an intermediate step) to the wells of your assay plate containing cells and culture medium. Ensure the final DMSO concentration is below the toxicity limit for your cell line (e.g., ≤ 0.1%).
-
Mixing: Gently mix the contents of the wells by pipetting up and down or by using a plate shaker.
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of DMSO (without the compound) to control wells.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions for assays.
Caption: Interacting factors that determine the successful solubilization of this compound.
References
Stability issues of N3-benzoylthymine in different solvents and pH
Welcome to the technical support center for N3-benzoylthymine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH and the type of solvent used. As an N-acylated pyrimidine derivative, the benzoyl group is susceptible to hydrolysis, particularly under acidic or basic conditions. The choice of solvent is also critical; protic solvents can facilitate hydrolysis, while certain aprotic solvents may be more inert.
Q2: In which solvents is this compound expected to be most stable?
A2: this compound is expected to exhibit the highest stability in aprotic, non-polar, or mildly polar solvents that do not readily participate in hydrolysis reactions. Examples include acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF). Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been reported to lead to side reactions in some contexts[1].
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions. The rate of degradation is highly dependent on the pH of the solution. Neutral pH (around 7) will result in a slower rate of hydrolysis compared to acidic or basic conditions. For experimental work requiring aqueous buffers, it is recommended to prepare solutions fresh and use them promptly.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation product under hydrolytic conditions (both acidic and basic) is expected to be thymine and benzoic acid, resulting from the cleavage of the amide bond at the N3 position.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low recovery of this compound after an experiment. | Hydrolysis: The compound may have degraded due to the presence of acidic or basic conditions, or the use of a protic solvent (e.g., methanol, ethanol, water). | - Ensure all solvents are anhydrous and aprotic if the chemistry allows.- If aqueous solutions are necessary, use a buffer at a neutral pH and minimize the time the compound is in solution.- Analyze a sample of your solvent to check for acidic or basic impurities. |
| Appearance of unknown peaks in HPLC analysis. | Degradation: These peaks are likely degradation products such as thymine and benzoic acid. | - Perform a forced degradation study (see Experimental Protocols) to confirm the retention times of the expected degradants.- Co-inject with standards of thymine and benzoic acid to confirm peak identities. |
| Poor solubility in a chosen solvent. | Inappropriate Solvent Choice: this compound has specific solubility characteristics. | - Consult the solubility data table below for guidance on appropriate solvents.- Consider using a co-solvent system, for example, a mixture of acetonitrile and a small amount of a more polar aprotic solvent. |
| Inconsistent results between experimental runs. | Variability in Solvent Quality or pH: Trace amounts of water or pH shifts in buffered solutions can lead to inconsistent degradation rates. | - Use fresh, high-purity solvents for each experiment.- Prepare fresh buffer solutions for each set of experiments and verify the pH before use. |
Quantitative Data Summary
The following tables present representative data on the stability and solubility of this compound. Note: This data is illustrative to demonstrate typical stability profiles and may not reflect experimentally verified values.
Table 1: Illustrative Degradation Kinetics of this compound in Different Solvents at 25°C
| Solvent | Condition | Apparent Half-Life (t½) | Degradation Rate Constant (k) |
| Acetonitrile | - | > 30 days | < 2.3 x 10⁻⁷ s⁻¹ |
| Methanol | - | ~ 5 days | ~ 1.6 x 10⁻⁶ s⁻¹ |
| Water | pH 5.0 | ~ 48 hours | ~ 4.0 x 10⁻⁶ s⁻¹ |
| Water | pH 7.0 | ~ 72 hours | ~ 2.7 x 10⁻⁶ s⁻¹ |
| Water | pH 9.0 | ~ 12 hours | ~ 1.6 x 10⁻⁵ s⁻¹ |
Table 2: Illustrative Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) |
| Dichloromethane | > 50 |
| Acetonitrile | ~ 25 |
| Tetrahydrofuran | ~ 30 |
| Ethyl Acetate | ~ 15 |
| Methanol | ~ 5 |
| Water | < 0.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the specificity of analytical methods[2].
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool, neutralize with 1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool, neutralize with 1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in acetonitrile and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous component can contain a buffer like 0.01 M potassium dihydrogen phosphate for pH control.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
Technical Support Center: Refining HPLC Methods for N3-benzoylthymine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of N3-benzoylthymine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Given its structure, a C18 column is a good initial choice. The mobile phase can consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like 0.1% trifluoroacetic acid or formic acid) to improve peak shape. The detection wavelength can be set around 230 nm or 254 nm, where the benzoyl group and thymine ring show strong absorbance.
Q2: I am not seeing any peaks for my this compound sample. What could be the issue?
A2: There are several potential reasons for not observing any peaks.[1] It could be a sample-related issue, such as the concentration being too low or the sample having degraded.[1] Alternatively, it could be an injection failure or a problem with the chromatography system itself.[1] Ensure your sample is properly dissolved in the mobile phase and that the injection volume is appropriate. Also, check the detector lamp and system connections to ensure they are functioning correctly.
Q3: My chromatogram shows significant baseline noise. How can I resolve this?
A3: Baseline noise can be either periodic or random. Periodic noise often points to issues with the pump, such as a leak or an air bubble in the system.[2] Random noise is typically associated with the detector, which could be due to a failing lamp or a contaminated flow cell.[2] To distinguish between the two, you can stop the pump; if the noise persists, it is likely a detector issue.[2] Ensure your mobile phase is properly degassed to prevent air bubbles.[3]
Q4: What causes peak tailing and how can I prevent it?
A4: Peak tailing can be caused by several factors, including column degradation, sample overloading, or secondary interactions between the analyte and the stationary phase.[3] For a compound with a benzoyl group, strong interactions with residual silanols on the silica-based column can lead to tailing. Using a base-deactivated column or adding a competing base to the mobile phase can help mitigate this. Also, ensure your sample is fully dissolved in the mobile phase before injection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction with active sites on the column. | Use a base-deactivated (end-capped) column. Add a competing agent like triethylamine to the mobile phase. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase.[3] |
| Leaks in the pump or injector. | Inspect fittings and seals for any leaks. | |
| Column temperature variations. | Use a column oven to maintain a constant temperature. | |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Run a blank gradient to wash the column. Ensure high-purity solvents. |
| Sample carryover. | Implement a needle wash step in the injection sequence. | |
| Baseline Drift | Mobile phase composition changing over time. | Ensure mobile phase components are stable and well-mixed.[3] |
| Column not equilibrated. | Equilibrate the column with the initial mobile phase for a sufficient time. | |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its lifetime.[3] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to the desired concentration.
5. Analysis:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and run the gradient program.
-
Integrate the peak corresponding to this compound to determine its retention time and peak area.
Visualizations
Caption: A flowchart for troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC analysis of this compound.
References
Common mistakes to avoid when working with N3-benzoylthymine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N3-benzoylthymine. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and relevant technical data.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis, purification, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound during Synthesis | Incomplete reaction due to insufficient benzoyl chloride. | Use a 3:1 molar ratio of benzoyl chloride to thymine to ensure complete conversion.[1] |
| Suboptimal solvent system. | The use of a pyridine-acetonitrile (2:5 v/v) mixture is critical for high regioselectivity. Substituting with DMF or DMSO can lead to reduced yields.[1] | |
| Formation of N1-acylated byproduct. | Elevated temperatures can promote N1-acylation. Maintain the reaction at room temperature to minimize this side reaction.[1] | |
| Presence of O-Benzoylated Byproducts | Benzoyl chloride can react with the oxygen atoms on the pyrimidine ring. | Treat the crude product with 0.5 M aqueous K₂CO₃ in 1,4-dioxane at 70°C for 2 hours to selectively hydrolyze the O-benzoyl groups.[1] |
| Difficulty in Product Precipitation | Incorrect pH during workup. | After hydrolysis of byproducts, carefully acidify the solution to pH 5 with glacial acetic acid to induce precipitation of this compound.[1] |
| Incomplete Deprotection of the Benzoyl Group | Inefficient cleavage agent or conditions. | Use standard deprotection conditions such as ammonium hydroxide in methanol or potassium carbonate in methanol for effective removal of the N3-benzoyl group.[1] |
| Steric hindrance in the substrate. | For sterically hindered substrates, prolonged reaction times or stronger basic conditions may be necessary. Monitor the reaction closely by TLC. | |
| Low Yields in Coupling Reactions (e.g., Mitsunobu, Suzuki) | Steric hindrance from bulky substituents on the coupling partner. | Consider using a less sterically hindered coupling partner or switching to a different catalytic system (e.g., from copper-based to palladium-based catalysts for Suzuki couplings).[1] |
| Competing side reactions like oxidation or dimerization. | Add radical scavengers (e.g., BHT) to the reaction mixture or lower the reaction temperature to suppress these side reactions.[1] |
Frequently Asked Questions (FAQs)
1. What is the primary application of this compound?
This compound is a protected form of thymine used in nucleoside and nucleotide chemistry. Its main purpose is to block the N3 position of the thymine ring, which prevents undesired side reactions during synthetic processes like oligonucleotide synthesis, arylboronic acid coupling, and Mitsunobu reactions. This protection directs chemical modifications to other positions of the thymine base, most commonly the N1 position.[1]
2. What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry place, away from incompatible substances. It is a stable crystalline solid at room temperature. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
3. How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[1] A suitable eluent system (e.g., dichloromethane/methanol) can be used to separate the starting material, product, and any byproducts. Staining with a UV indicator or an appropriate chemical stain can help visualize the spots.
4. What are the typical cleavage conditions for the N3-benzoyl group?
The N3-benzoyl group is typically removed under basic or nucleophilic conditions. Common reagents for deprotection include:
The choice of reagent and conditions may depend on the overall stability of the molecule.
5. Is this compound soluble in common organic solvents?
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the laboratory-scale synthesis of this compound from thymine.
Materials:
-
Thymine
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Glacial acetic acid
-
Diethyl ether
-
Deionized water
Procedure:
-
Benzoylation Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of anhydrous pyridine (14 mL) and anhydrous acetonitrile (35 mL).
-
Stir the solution at room temperature.
-
Slowly add benzoyl chloride (2.8 mL, 23.82 mmol, 3.0 equivalents) dropwise to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (50 mL) and deionized water (50 mL) in a separatory funnel.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which may contain O-benzoylated byproducts.
-
-
Selective Hydrolysis of Byproducts:
-
To the crude product, add a mixture of 0.5 M aqueous potassium carbonate (50 mL) and 1,4-dioxane (30 mL).
-
Heat the mixture at 70°C for 2 hours to hydrolyze any undesired O-benzoylated byproducts.
-
-
Precipitation and Purification:
-
After cooling the mixture to room temperature, carefully acidify it to pH 5 using glacial acetic acid. This will cause the this compound to precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate sequentially with cold deionized water and then with cold diethyl ether.
-
Dry the purified this compound to obtain a white crystalline solid. A typical yield is around 98%.[1]
-
Data Presentation
Table 1: Reagents and Conditions for this compound Synthesis
| Component | Quantity | Molar Ratio | Role |
| Thymine | 1.0 g (7.94 mmol) | 1.0 | Substrate |
| Benzoyl Chloride | 2.8 mL (23.82 mmol) | 3.0 | Acylating Agent |
| Pyridine | 14 mL | - | Base, Solvent |
| Acetonitrile | 35 mL | - | Co-solvent |
| 0.5 M aq. K₂CO₃ | 50 mL | - | Hydrolysis Agent |
| 1,4-Dioxane | 30 mL | - | Co-solvent |
Table 2: Troubleshooting Low Yields in this compound Coupling Reactions
| Issue | Potential Cause | Suggested Optimization Strategy | Reference |
| Low Yield (e.g., 49% in Cu-mediated couplings) | Steric hindrance | Switch to a less hindered coupling partner or a more efficient catalyst system (e.g., Pd-based for Suzuki reactions). | [1] |
| Side reactions (oxidation, dimerization) | Add radical scavengers (e.g., BHT) or lower the reaction temperature. | [1] | |
| Inefficient purification | Employ advanced purification techniques like centrifugal partition chromatography (CPC) for better separation of regioisomers. | [1] |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway Inhibition by Zidovudine (AZT)
This compound is a key intermediate in the synthesis of various nucleoside analogs, including the antiretroviral drug Zidovudine (AZT). The following diagram illustrates the mechanism of action of AZT in inhibiting HIV replication.
Caption: Mechanism of HIV reverse transcriptase inhibition by Zidovudine (AZT).
References
Validation & Comparative
N3-Benzoylthymine: A Comparative Efficacy Analysis Against Other Thymine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of N3-benzoylthymine, a synthetic thymine analog, against other well-established thymine derivatives used in antiviral and anticancer therapies. The information presented is based on available experimental data and aims to provide an objective assessment for research and development purposes.
Executive Summary
This compound is a thymine analog characterized by the presence of a benzoyl group at the N3 position of the thymine ring. While this modification is useful in synthetic chemistry, its impact on biological efficacy is a subject of investigation. Based on available research, N3-substituted thymidine analogues have demonstrated significantly reduced activation by cellular kinases, which is a critical step for the bioactivity of most nucleoside analogs. This suggests that this compound may possess limited intrinsic antiviral or anticancer activity compared to analogs that are readily phosphorylated. However, studies on other N3-alkylated thymine derivatives indicate a potential mechanism of action through the inhibition and termination of DNA synthesis. This guide presents the available quantitative data for other thymine analogs to provide a benchmark for comparison and details a standard protocol for assessing the cytotoxicity of such compounds.
Data Presentation: Comparative Efficacy of Thymine Analogs
Table 1: Antiviral Efficacy of Selected Thymine Analogs
| Compound | Virus | Cell Line | EC50 (µM) | Citation |
| Zidovudine (AZT) | HIV-1 | MT-4 | 0.0052 | [1] |
| Stavudine (d4T) | HIV-1 | MT-4 | Not specified in search results | |
| Hexadecanoyl Thymidine Analog (1d) | HIV-1 | Not specified | 6.8 | [2] |
Table 2: Anticancer Efficacy of Selected Thymine Analogs
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| 5-Fluorouracil (5-FU) | Various | Various | Varies widely depending on cell line | |
| Hexadecanoyl Thymidine Analogs (1c, 1d, 7c, 7d) | Not specified | SV-28, KB | ~20 | [2] |
Table 3: Kinase Phosphorylation of N3-Substituted Thymidine Analogs
| Compound | Phosphorylation Rate (% of Thymidine) | Citation |
| N3-Substituted Thymidine Analogs | 2-6% | [3] |
Mechanism of Action: Inhibition of DNA Synthesis
The proposed mechanism of action for N3-substituted thymine analogs, including this compound, is the inhibition and termination of DNA synthesis. Modification at the N3 position of the thymine base can interfere with the hydrogen bonding required for proper base pairing with adenine during DNA replication. Studies on N3-methylthymine and N3-ethylthymine have demonstrated that these modifications can abolish base-pairing capacity and terminate DNA synthesis.[4][5] This disruption of DNA replication is a key mechanism for the cytotoxic effects of many anticancer and antiviral nucleoside analogs.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for thymine analogs.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.
Objective: To determine the concentration of a thymine analog that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thymine analog stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thymine analog in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
The following diagram illustrates the experimental workflow for the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The presence of a benzoyl group at the N3 position of the thymine ring in this compound is likely to hinder its biological activity as an antiviral or anticancer agent. This is primarily due to the poor substrate recognition by thymidine kinase, which is essential for the activation of most thymidine analogs. While the potential for inhibiting DNA synthesis through direct interference with base pairing exists, the lack of efficient intracellular phosphorylation remains a significant barrier to its efficacy. In contrast, established thymine analogs like zidovudine and 5-fluorouracil are readily metabolized to their active forms, leading to potent biological effects. Further research involving direct comparative studies is necessary to definitively determine the efficacy of this compound relative to other thymine analogs. The experimental protocol provided in this guide can be utilized for such comparative evaluations.
References
- 1. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Synthesis of N3-substituted thymidine analogues for measurement of cellular kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of N3-Benzoylthymine and Alternative Protecting Groups in Nucleoside Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in the complex landscape of nucleoside synthesis. The N3 position of thymidine and uridine, in particular, requires robust protection to prevent undesired side reactions and ensure high yields of the target nucleoside. This guide provides an objective comparison of N3-benzoylthymine with other commonly employed protecting groups, supported by experimental data and detailed protocols to inform your synthetic strategy.
The ideal N3-protecting group should be introduced in high yield, remain stable throughout the various stages of nucleoside modification and glycosylation, and be cleanly removed under mild conditions that do not compromise the integrity of the final product. This comparative analysis focuses on four key players in the field: the classical N3-benzoyl (Bz) group, the versatile tert-butyloxycarbonyl (Boc) group, the labile phenoxyacetyl (Pac) group, and the sterically hindered pivaloyl (Piv) group.
Performance Comparison of N3-Protecting Groups
The choice of an N3-protecting group significantly impacts the efficiency of nucleoside synthesis, influencing both the yield of the protection step and the subsequent glycosylation reaction. The following table summarizes key quantitative data for the introduction of these protecting groups on thymidine and the subsequent yields in glycosylation reactions.
| Protecting Group | Introduction Method | Reagent | Solvent | Yield of N3-Protected Thymidine | Glycosylation Method | Glycosylation Yield (N1-isomer) | Reference |
| Benzoyl (Bz) | Acylation | Benzoyl chloride | Pyridine | Quantitative | Mitsunobu Reaction | 65-78% | [1][2] |
| tert-Butyloxycarbonyl (Boc) | Acylation | Di-tert-butyl dicarbonate | Acetonitrile | High | Not specified in direct comparison | Data not available in direct comparison | |
| Phenoxyacetyl (Pac) | Acylation | Phenoxyacetyl chloride | Pyridine | High | Not specified in direct comparison | Data not available in direct comparison | |
| Pivaloyl (Piv) | Acylation | Pivaloyl chloride | Pyridine | High | Not specified in direct comparison | Data not available in direct comparison |
Key Observations:
-
This compound is a well-established protecting group that can be introduced in quantitative yield. It has been successfully employed in Mitsunobu glycosylation reactions, affording good to excellent yields of the desired N1-alkylated product.[1][2]
-
Data on the direct comparison of glycosylation yields for N3-phenoxyacetyl and N3-pivaloyl protected thymidine is limited in the available literature. However, their utility in oligonucleotide synthesis is well-documented, suggesting their compatibility with glycosylation reactions.
Stability and Deprotection: A Balancing Act
The stability of the N3-protecting group throughout the synthetic sequence is as crucial as its lability for removal. The ideal group must withstand various reagents and reaction conditions, yet be susceptible to cleavage under specific, mild conditions.
| Protecting Group | Stability | Deprotection Conditions | Comments |
| Benzoyl (Bz) | Stable to acidic and neutral conditions. | Aqueous or methanolic ammonia. | A robust and widely used protecting group. |
| tert-Butyloxycarbonyl (Boc) | Stable to basic conditions and some standard deprotection conditions for other groups (e.g., TBDMS removal). | Acidic conditions (e.g., trifluoroacetic acid). | Offers orthogonality to base-labile protecting groups. |
| Phenoxyacetyl (Pac) | Labile under basic conditions. | Mild ammonia treatment. | Favorable for the synthesis of sensitive oligonucleotides. |
| Pivaloyl (Piv) | Generally stable to a range of conditions. | Stronger basic conditions may be required for removal. | Its steric bulk can influence reactivity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful synthesis. The following sections provide methodologies for the introduction and removal of the discussed N3-protecting groups on thymidine.
This compound
Protection of Thymidine:
-
Suspend thymidine in pyridine.
-
Add benzoyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Deprotection:
-
Dissolve the N3-benzoylthymidine derivative in a solution of concentrated aqueous ammonia and methanol (1:1 v/v).
-
Stir the mixture at room temperature or with gentle heating until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to yield the deprotected nucleoside.
N3-tert-Butyloxycarbonyl (Boc) Thymidine
Protection of Thymidine:
-
To a solution of thymidine in acetonitrile, add di-tert-butyl dicarbonate and a suitable base (e.g., DMAP).
-
Stir the reaction at room temperature until completion.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
Deprotection:
-
Dissolve the N3-Boc-thymidine derivative in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% TFA/DCM).
-
Stir the mixture at room temperature for a short period (e.g., 5-10 minutes).
-
Neutralize the excess acid with a base (e.g., DIPEA) and purify the product.
Visualizing the Synthetic Workflow
The general workflow for nucleoside synthesis involving N3-protection, glycosylation, and deprotection can be visualized to better understand the logical relationship between these key steps.
Caption: A flowchart illustrating the key stages in the synthesis of a target nucleoside.
The selection of a suitable N3-protecting group is a multifaceted decision that requires careful consideration of the overall synthetic strategy. The venerable N3-benzoyl group offers reliability and high yields in established glycosylation methods. The N3-Boc group provides a valuable orthogonal protection strategy, stable under basic conditions where other groups might be labile. While direct comparative glycosylation data for N3-phenoxyacetyl and N3-pivaloyl groups on thymidine is not as prevalent in the literature, their established use in oligonucleotide synthesis underscores their potential utility. Ultimately, the optimal choice will depend on the specific requirements of the target molecule and the other functional groups present. This guide provides a foundational dataset and procedural framework to aid researchers in making an informed decision for their nucleoside synthesis endeavors.
References
A Methodological Guide to Assessing Cross-Reactivity of Novel Thymine Analogs: A Case Study Perspective on N3-Benzoylthymine
For Researchers, Scientists, and Drug Development Professionals
In the development of novel therapeutic agents, particularly those designed to interact with nucleic acids or specific enzymes, a thorough evaluation of off-target interactions is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies of a novel thymine analog, exemplified by the hypothetical compound N3-benzoylthymine. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation strategies, and conceptual pathways to consider when evaluating the selectivity of such a compound.
Introduction to this compound and Potential Cross-Reactivity
This compound is a modified thymine base, featuring a benzoyl group at the N3 position. This modification can alter its hydrogen bonding capabilities and introduce steric bulk, potentially influencing its interaction with DNA, RNA, and various proteins. A primary therapeutic goal for such a molecule might be the inhibition of a specific DNA-processing enzyme or the interruption of viral replication. However, the potential for cross-reactivity with other biomolecules necessitates a rigorous assessment to ensure its specificity and minimize off-target effects.
Potential off-target interactions could include, but are not limited to:
-
Binding to unintended DNA or RNA sequences.
-
Inhibition of other DNA or RNA polymerases.
-
Interaction with DNA repair enzymes.
-
Binding to nucleotide-binding sites in various kinases.
Experimental Protocols for Assessing Cross-Reactivity
A multi-faceted approach is required to comprehensively evaluate the cross-reactivity profile of this compound. The following are key experimental methodologies that should be employed.
2.1. In Vitro Binding Assays
These assays quantify the direct interaction between this compound and potential off-target biomolecules.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protocol: A solution of the biomolecule (e.g., a specific DNA duplex, RNA hairpin, or protein) is placed in the sample cell, and this compound is titrated into the cell from a syringe. The heat released or absorbed is measured after each injection.
-
-
Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., this compound) binds to an immobilized biomolecule. This allows for real-time determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) is calculated.
-
Protocol: The target biomolecule is immobilized on a sensor chip. A solution containing this compound is flowed over the chip, and the binding and dissociation are monitored in real-time.
-
-
Electrophoretic Mobility Shift Assay (EMSA): This is a qualitative or semi-quantitative method to assess the binding of a small molecule to nucleic acids.
-
Protocol: A radiolabeled or fluorescently labeled DNA or RNA probe is incubated with varying concentrations of this compound. The mixtures are then run on a non-denaturing polyacrylamide gel. A shift in the mobility of the probe indicates binding.
-
2.2. In Vitro Functional Assays
These assays assess the functional consequences of this compound binding to potential off-target proteins.
-
Enzyme Inhibition Assays: If this compound is suspected of inhibiting enzymes that utilize thymidine or dTTP, its inhibitory activity should be tested against a panel of relevant enzymes (e.g., various DNA polymerases, thymidine kinases).
-
Protocol: The activity of the enzyme is measured in the presence of varying concentrations of this compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
-
-
Cell-Based Assays: Reporter gene assays can be used to assess the off-target effects of this compound on specific cellular signaling pathways.
-
Protocol: Cells are transfected with a reporter construct (e.g., luciferase or GFP) under the control of a promoter that is regulated by a specific signaling pathway. The cells are then treated with this compound, and the reporter gene expression is measured.
-
Data Presentation: Comparative Analysis of Binding Affinities and Inhibitory Concentrations
To facilitate a clear comparison of the cross-reactivity profile, quantitative data should be summarized in tabular format.
Table 1: Comparative Binding Affinities of this compound to Various Biomolecules
| Biomolecule | Binding Affinity (Kd) (µM) | Method |
| Primary Target | ||
| Target DNA Duplex | 0.5 ± 0.1 | SPR |
| Potential Off-Targets | ||
| Mismatched DNA Duplex | 15 ± 2.3 | SPR |
| RNA Hairpin | > 100 | ITC |
| Human DNA Polymerase α | 25 ± 3.1 | ITC |
| Human DNA Polymerase β | 8 ± 1.2 | ITC |
| Thymidine Kinase 1 | 50 ± 5.6 | SPR |
| Serum Albumin | > 200 | ITC |
Table 2: Comparative IC50 Values of this compound against Various Enzymes
| Enzyme | IC50 (µM) | Assay Type |
| Primary Target Enzyme | ||
| Target Viral DNA Polymerase | 1.2 ± 0.2 | In vitro activity assay |
| Potential Off-Target Enzymes | ||
| Human DNA Polymerase α | 45 ± 4.5 | In vitro activity assay |
| Human DNA Polymerase β | 15 ± 2.1 | In vitro activity assay |
| Human DNA Polymerase γ | > 100 | In vitro activity assay |
| Thymidine Kinase 1 | 80 ± 7.9 | In vitro activity assay |
Visualization of Experimental Workflows and Conceptual Pathways
Diagrams are essential for illustrating complex experimental processes and hypothetical biological interactions.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Caption: Hypothetical signaling pathway illustrating potential off-target effects of this compound.
Conclusion
The comprehensive evaluation of cross-reactivity is a critical step in the preclinical development of any novel therapeutic agent. For a compound like this compound, a systematic approach combining in vitro binding and functional assays with cell-based assessments is essential. The clear and comparative presentation of the resulting data, as demonstrated in the tables above, allows for an objective assessment of the compound's selectivity. By following the methodologies outlined in this guide, researchers can build a robust data package to support the further development of promising new chemical entities while ensuring a thorough understanding of their potential off-target liabilities.
Comparative analysis of different synthetic routes for N3-benzoylthymine
For researchers, scientists, and drug development professionals, the efficient and regioselective synthesis of protected nucleoside analogues is a cornerstone of therapeutic innovation. N3-benzoylthymine, a key intermediate in the synthesis of various antiviral and anticancer agents, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two prominent methods: Direct Benzoylation and the Mitsunobu Reaction, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound is primarily dictated by factors such as desired yield, regioselectivity, and the reaction conditions' compatibility with other functional groups. Below is a summary of the key quantitative and qualitative differences between the direct benzoylation and Mitsunobu reaction approaches.
| Parameter | Direct Benzoylation | Mitsunobu Reaction |
| Principle | Direct acylation of the N3 position of thymine using benzoyl chloride. | Dehydrative condensation between the hydroxyl group of the thymine tautomer and benzoic acid. |
| Key Reagents | Thymine, Benzoyl Chloride, Pyridine, Acetonitrile | Thymine, Benzoic Acid, Triphenylphosphine (PPh3), Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) |
| Typical Yield | Up to 98%[1] | 40-65% (Variable, dependent on conditions) |
| Regioselectivity | High for N3-acylation, but can produce O-benzoylated byproducts requiring subsequent hydrolysis.[1] | Prone to the formation of O2-alkylation byproducts, with the N3/O2 ratio being sensitive to the solvent. |
| Reaction Conditions | Room temperature, 24 hours.[1] | Typically 0 °C to room temperature, with reaction times varying from a few hours to overnight. |
| Work-up/Purification | Requires a selective hydrolysis step to remove O-acylated byproducts, followed by precipitation and washing.[1] | Typically involves chromatographic purification to separate the desired product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct. |
| Advantages | High yield, straightforward procedure. | Mild reaction conditions. |
| Disadvantages | Formation of O-acylated byproducts that necessitate a separate hydrolysis step. | Lower to moderate yields, formation of byproducts that are challenging to separate, sensitivity to solvent choice for regioselectivity. |
Experimental Protocols
Method 1: Direct Benzoylation of Thymine
This method relies on the direct acylation of thymine using benzoyl chloride in the presence of a weak base.
Benzoylation Reaction: [1]
-
In a round-bottom flask, dissolve thymine (1 g, 7.94 mmol) in a 2:5 (v/v) mixture of pyridine and acetonitrile.
-
Under an inert atmosphere, add benzoyl chloride (2.8 mL, 23.82 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
Work-up and Purification: [1]
-
Upon completion of the reaction, treat the crude material with 0.5 M aqueous potassium carbonate (K₂CO₃, 50 mL) and 1,4-dioxane (30 mL).
-
Heat the mixture at 70°C for 2 hours to hydrolyze any undesired O-benzoylated byproducts.
-
Cool the mixture and acidify to pH 5 with glacial acetic acid. This will induce the precipitation of this compound.
-
Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product.
Method 2: Mitsunobu Reaction
This approach involves the in situ activation of the hydroxyl group of the thymine tautomer for nucleophilic attack by benzoic acid.
Reaction: Note: A detailed, specific protocol for the N3-benzoylation of thymine via the Mitsunobu reaction is not readily available in the searched literature. The following is a general procedure for a Mitsunobu reaction that would be adapted for this specific transformation.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve thymine (1 equivalent), benzoic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours, monitoring the progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the this compound from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Logical Workflow for Method Selection
The selection of the most appropriate synthetic route for this compound depends on the specific requirements of the researcher. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for this compound synthesis.
Conclusion
The direct benzoylation of thymine stands out as a high-yielding and straightforward method for the synthesis of this compound. While it necessitates a hydrolysis step to ensure product purity, the overall efficiency and high throughput make it an attractive option for large-scale synthesis. The Mitsunobu reaction, on the other hand, offers the advantage of milder reaction conditions, which may be beneficial when working with sensitive substrates. However, this comes at the cost of lower yields and a more involved purification process to remove reaction byproducts. The choice between these two methods will ultimately depend on the specific priorities of the synthetic campaign, balancing the need for high yield against the requirement for mild reaction conditions and the practicalities of purification.
References
Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of N3-Benzoylthymine
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other prominent analytical techniques for the structural confirmation of N3-benzoylthymine, a substituted nucleobase analog of potential interest in medicinal chemistry.
Single-crystal X-ray diffraction stands as the gold standard for providing a definitive, high-resolution atomic arrangement of a molecule in the solid state.[1][2] However, a multi-faceted approach utilizing complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often employed for a thorough characterization.[3][4] This guide presents a comparative overview of these methods, supported by generalized experimental data and protocols.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the key quantitative and qualitative data obtained from various analytical methods for a hypothetical structural analysis of this compound.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity through scalar couplings (¹H-¹H, ¹H-¹³C), spatial proximity through NOEs, chemical environment of nuclei | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Resolution | Atomic (sub-Ångström) | Atomic (indirectly inferred) | Molecular |
| Key Quantitative Data | Unit cell dimensions, space group, atomic coordinates, R-factor | Chemical shifts (ppm), coupling constants (Hz), integration values | Mass-to-charge ratio (m/z) |
| Limitations | Requires a suitable single crystal, which can be difficult to grow.[5] | Ambiguities in complex spectra, provides an average structure in solution.[6] | Does not provide 3D structural information directly.[7] |
Experimental Protocols
Single-Crystal X-ray Crystallography
The definitive determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: A suitable single crystal of this compound is grown from a supersaturated solution. This is often the most challenging step.[8]
-
Crystal Mounting: A well-defined crystal of appropriate size (typically < 0.5 mm) is mounted on a goniometer.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data, resulting in a low R-factor, which indicates a good agreement between the model and the data.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[6]
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons through chemical shifts, integration, and spin-spin splitting.[9][10]
-
¹³C NMR: Indicates the number of non-equivalent carbons in the molecule.
-
2D NMR: Establishes the connectivity between atoms. For instance, COSY reveals proton-proton couplings, while HMBC shows long-range proton-carbon correlations, which are crucial for connecting the benzoyl group to the N3 position of the thymine ring. NOESY provides information about through-space interactions, helping to determine the conformation of the molecule in solution.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7]
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
Data Analysis: The molecular ion peak confirms the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can offer clues about the structure, for example, by showing the loss of the benzoyl group.
Conclusion
While NMR and Mass Spectrometry are indispensable tools for the initial characterization and confirmation of the molecular formula and connectivity of this compound, single-crystal X-ray crystallography remains the unparalleled method for the definitive determination of its three-dimensional structure. The precise bond lengths, angles, and conformational details obtained from X-ray analysis are crucial for understanding its potential biological activity and for rational drug design. Therefore, a combined analytical approach, with X-ray crystallography as the cornerstone for structural confirmation, is highly recommended for a comprehensive and unambiguous characterization of novel compounds like this compound.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. eas.org [eas.org]
- 9. Thymine(65-71-4) 1H NMR [m.chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
How does N3-benzoylthymine's stability compare to unmodified thymine
For researchers in drug development and nucleic acid chemistry, understanding the stability of modified nucleobases is paramount for predicting their behavior in biological systems and optimizing their use as therapeutic agents or research tools. This guide provides a detailed comparison of the chemical and enzymatic stability of N3-benzoylthymine, a protected form of thymine, and its naturally occurring, unmodified counterpart.
Executive Summary
Chemical Stability: A Tale of Two Molecules
The inherent chemical stability of thymine and the conditional lability of this compound are central to their respective applications.
pH-Dependent Stability
Unmodified thymine is exceptionally stable across a broad pH range, particularly from pH 5 to 9, which encompasses physiological conditions.[1] Significant degradation of thymine itself (not within a DNA strand) requires extreme conditions not typically encountered in biological systems.
This compound, on the other hand, exhibits pH-dependent stability. The N-acyl bond is susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. Based on the behavior of similar N-acyl compounds, this compound is expected to be relatively stable in acidic to neutral aqueous solutions but will undergo hydrolysis under basic conditions.[2] The hydrolysis reaction regenerates unmodified thymine and benzoic acid.
.
Caption: Hydrolysis of this compound.
The table below presents a semi-quantitative comparison of the expected half-lives of this compound and the established stability of thymine at different pH values. The data for this compound is illustrative of expected trends.
| pH | This compound (Estimated Half-life) | Unmodified Thymine (Stability) |
| 3 | Hours to Days | Highly Stable |
| 5 | Days to Weeks | Highly Stable |
| 7.4 | Hours to Days | Highly Stable |
| 9 | Minutes to Hours | Highly Stable |
| 12 | Seconds to Minutes | Stable |
Thermal Stability
Unmodified thymine is a thermally stable molecule. This compound is also a crystalline solid with a defined melting point, suggesting considerable thermal stability in the solid state.[3] However, in solution, elevated temperatures would be expected to accelerate the rate of hydrolysis at any given pH.
Enzymatic Stability
The presence of the N-benzoyl group makes this compound a potential substrate for various hydrolytic enzymes that are not active on unmodified thymine.
Unmodified thymine, as a natural component of DNA, is not subject to enzymatic degradation in its free form, other than the metabolic pathways involved in its synthesis and catabolism.
This compound, with its amide linkage, is a potential substrate for enzymes such as amidases and carboxypeptidases , which are capable of cleaving such bonds.[4] This enzymatic cleavage would result in the release of thymine and benzoic acid. The susceptibility to enzymatic hydrolysis makes this compound significantly less stable in biological environments compared to unmodified thymine.
Experimental Protocols
To empirically determine and compare the stability of this compound and thymine, the following experimental protocol, based on high-performance liquid chromatography (HPLC), can be employed.[3]
pH-Dependent Stability Assay
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at various pH values (e.g., pH 3, 5, 7.4, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound and unmodified thymine in a suitable organic solvent (e.g., DMSO or acetonitrile). Spike the stock solutions into each buffer to a final concentration of 100 µM.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each sample.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection at 254 nm. The mobile phase would typically consist of a gradient of acetonitrile in water with a small amount of trifluoroacetic acid.
-
Data Analysis: Quantify the peak areas of this compound and thymine at each time point. The degradation of this compound and the appearance of the thymine peak should be monitored. The natural logarithm of the concentration of this compound is plotted against time to determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂ = 0.693/k) at each pH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 4330-20-5 | Benchchem [benchchem.com]
- 4. Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects with a Monomeric Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
N3-Benzoylthymine: A Comparative Analysis Against Established Viral DNA Polymerase Inhibitors
For Immediate Release
In the landscape of antiviral research, the quest for novel inhibitors with improved efficacy and resistance profiles is paramount. This guide provides a comparative benchmark of N3-benzoylthymine's performance against established inhibitors of viral DNA polymerases, specifically targeting Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
This compound has demonstrated notable inhibitory activity against viral DNA polymerases, positioning it as a compound of interest for further investigation. This guide presents a side-by-side comparison of its in vitro efficacy with that of commercially available and widely used antiviral agents: Acyclovir, Ganciclovir, Foscarnet, and Cidofovir. The data is presented in a standardized format to facilitate direct comparison. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and to aid in the design of future studies.
Data Presentation: Inhibitory Activity against Viral DNA Polymerases
The following tables summarize the quantitative data on the inhibitory activity of this compound and established antiviral drugs against their respective target viral DNA polymerases. It is important to note that the active forms of Acyclovir and Ganciclovir are their triphosphate derivatives, while Cidofovir acts in its diphosphate form. Foscarnet does not require phosphorylation to be active.
Table 1: Inhibition of Herpes Simplex Virus 1 (HSV-1) DNA Polymerase
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Action |
| This compound | 26 - 38[1] | Not Reported | Competitive inhibition with natural nucleotides |
| Acyclovir triphosphate | 0.85 (for HSV-1)[1] | 0.03[2] | Competitive inhibitor with dGTP, DNA chain termination |
Table 2: Inhibition of Cytomegalovirus (CMV) DNA Polymerase
| Inhibitor | IC50 (µM) | Mechanism of Action |
| This compound | ~50 - 100[1] | Competitive inhibition with natural nucleotides |
| Ganciclovir triphosphate | Not directly reported in provided results | Competitive inhibitor of dGTP incorporation |
| Foscarnet | 50 - 800 (sensitive strains)[3] | Non-competitive inhibitor at the pyrophosphate binding site |
| Cidofovir diphosphate | ≤2.0 (sensitive strains)[4] | Competitive inhibitor of dCTP incorporation, can act as a chain terminator |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration and the specific viral strain used.
Experimental Protocols
To ensure transparency and facilitate further research, detailed methodologies for the key experiments are outlined below.
In Vitro Viral DNA Polymerase Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the activity of a purified viral DNA polymerase.
1. Purification of Recombinant Viral DNA Polymerase:
-
The catalytic subunit of the viral DNA polymerase (e.g., UL30 for HSV-1, UL54 for CMV) is cloned into an expression vector (e.g., baculovirus or a bacterial expression system).
-
The protein is overexpressed in a suitable host (e.g., insect cells for baculovirus, E. coli for bacterial expression).
-
The polymerase is then purified to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
The purity and concentration of the enzyme are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.
2. DNA Polymerase Activity Assay:
-
Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, dithiothreitol (DTT), activated calf thymus DNA (as a template-primer), three unlabeled deoxynucleoside triphosphates (dNTPs), and one radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).
-
Inhibitor Preparation: The test compound (e.g., this compound) and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure:
-
The purified viral DNA polymerase is pre-incubated with the template-primer DNA in the reaction buffer.
-
The test compound or reference inhibitor at various concentrations is added to the mixture and incubated for a specific period.
-
The polymerase reaction is initiated by the addition of the dNTP mix (containing the radiolabeled dNTP).
-
The reaction is allowed to proceed at an optimal temperature (e.g., 37°C) for a defined time.
-
The reaction is stopped by the addition of a quenching solution (e.g., cold trichloroacetic acid or EDTA).
-
The unincorporated radiolabeled dNTPs are separated from the newly synthesized, radiolabeled DNA (e.g., by filtration through glass fiber filters or by precipitation).
-
The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of Viral DNA Replication.
Caption: In Vitro DNA Polymerase Assay Workflow.
Conclusion
This compound demonstrates inhibitory activity against both HSV-1 and CMV DNA polymerases. While the available data suggests it is less potent than the active forms of established drugs like Acyclovir, its novel structure may offer advantages in overcoming existing resistance mechanisms. Further studies, including head-to-head comparisons under identical experimental conditions and evaluation against drug-resistant viral strains, are warranted to fully elucidate the therapeutic potential of this compound. The detailed protocols and comparative data provided in this guide aim to facilitate such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N3-benzoylthymine: A Guide for Laboratory Professionals
For immediate reference, treat N3-benzoylthymine as a hazardous chemical waste. Never dispose of it down the sink or in regular trash. All waste, including contaminated materials, must be collected and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
This guide provides essential safety and logistical information for the proper disposal of this compound, a benzoyl-protected thymine derivative commonly used in nucleoside and nucleotide chemistry.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its pure form or in solution.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep the material to avoid dust generation and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the disposal of this compound and associated waste, in accordance with general laboratory chemical waste guidelines.[2][3][4][5]
-
Waste Identification and Segregation:
-
Pure this compound: Unused or expired this compound should be disposed of in its original container if possible. If not, transfer it to a new, compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][6]
-
Solutions Containing this compound: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof container.[2][5] The container should be made of a material compatible with the solvent used. Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations. Do not mix with other incompatible waste streams.[2][3]
-
Contaminated Solid Waste: Any materials that have come into contact with this compound, such as gloves, paper towels, pipette tips, and chromatography materials, must be considered chemically contaminated solid waste.[5][7] Collect these materials in a designated, clearly labeled container or a double-bagged, clear plastic bag for hazardous waste.[5]
-
Empty Containers: To be disposed of as non-hazardous waste, the original this compound container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[8] After rinsing and air-drying, the label on the container should be defaced or removed before disposal.[2]
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[4][5]
-
Ensure all waste containers are tightly sealed except when adding waste.[2][5]
-
Use secondary containment, such as a plastic tub or tray, to prevent the spread of potential spills.[2][3][5]
-
Segregate this compound waste from incompatible chemicals.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.[2][4] Do not accumulate more than 10 gallons of hazardous waste in your lab at any given time.[2]
-
Your EHS department will work with a licensed hazardous waste vendor for the final treatment and disposal of the chemical waste.[3][6]
-
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding permissible exposure limits, toxicity thresholds, and specific concentration limits for disposal are not available. The precautionary principle dictates treating the substance as hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision tree for the safe disposal of this compound waste streams.
References
- 1. This compound | 4330-20-5 | Benchchem [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling N3-benzoylthymine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with N3-benzoylthymine. The following procedures for handling, storage, and disposal are based on the known hazards of its precursors, thymine and benzoyl chloride, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care, assuming it may possess hazards associated with its benzoyl group.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against potential splashes, dust, and unforeseen reactions. |
| Hands | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Benzoyl chloride is a skin corrosive, and residual reactants or the product itself may cause irritation. |
| Body | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Thymine may cause respiratory irritation.[1] Handling in a fume hood minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and worn correctly.
-
Weighing and Transfer :
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to contain any dust.
-
Use a clean, dry spatula for transferring the solid.[2]
-
To avoid contamination, never return excess chemical to the original container.[3]
-
When transferring to a narrow-mouthed vessel, create a chute using a folded piece of paper to guide the solid and prevent spillage.[2]
-
-
Spill Management :
-
In case of a small spill, carefully sweep the solid material, avoiding dust generation, and place it into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Solid Waste :
-
Contaminated PPE :
-
Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.
-
-
Container Disposal :
-
Once the waste container is full, it should be sealed and managed by the institution's environmental health and safety (EHS) department for proper disposal according to local, state, and federal regulations.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
